8-Methylene-1,4-dioxaspiro[4.5]decane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methylidene-1,4-dioxaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKBPCNPHCCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449533 | |
| Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51656-90-7 | |
| Record name | 8-Methylene-1,4-dioxaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Methylene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 8-Methylene-1,4-dioxaspiro[4.5]decane. Due to the limited availability of published data for this specific compound, this guide combines reported information with predicted properties and proposed experimental protocols based on established chemical principles. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this spiroketal derivative.
Core Chemical Properties
This compound is a spiroketal compound with a molecular formula of C9H14O2.[1][2] Its structure features a cyclohexane ring spiro-fused to a 1,4-dioxolane ring, with an exocyclic methylene group at position 8 of the cyclohexane ring.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14O2 | [1][2] |
| Molecular Weight | 154.21 g/mol | [2] |
| CAS Number | 51656-90-7 | [1][3] |
| Physical Form | Liquid | [3] |
| Purity (Typical) | 95% | [3] |
| Boiling Point (Predicted) | 221.4 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point (Predicted) | 86.3 ± 22.9 °C | [1] |
| Melting Point | No data available | |
| Density | No data available | |
| Solubility | No data available | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |
Synthesis and Reactivity
While specific literature detailing the synthesis of this compound is scarce, the most logical and common method for its preparation is via the Wittig reaction.[4][5][6] This reaction involves the olefination of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one, using a phosphorus ylide.
Proposed Experimental Protocol: Wittig Olefination
This protocol is a generalized procedure based on standard Wittig reaction conditions and has not been optimized for this specific substrate.
Objective: To synthesize this compound from 1,4-Dioxaspiro[4.5]decan-8-one.
Materials:
-
Methyltriphenylphosphonium bromide
-
A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise to the suspension. The mixture will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide. Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for an additional 30 minutes.
-
Olefination Reaction: Cool the ylide solution to 0°C. Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure this compound.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Reactivity and Stability
-
Stability: The compound should be stored in a cool, dry place, away from heat, sparks, and open flames.[1] It is important to avoid contact with oxidizing agents.[1]
-
Hazardous Decomposition Products: Combustion may produce carbon monoxide.[1]
Spectroscopic Characterization (Predicted)
No experimental spectroscopic data for this compound has been found in the searched literature. The following are predicted spectroscopic characteristics based on the molecule's structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet around 4.7-5.0 ppm corresponding to the two exocyclic methylene protons (=CH₂).- A singlet around 3.9 ppm for the four protons of the dioxolane ring (-OCH₂CH₂O-).- Multiplets in the range of 1.5-2.5 ppm for the eight protons of the cyclohexane ring. |
| ¹³C NMR | - A signal around 150 ppm for the quaternary carbon of the double bond (C=CH₂).- A signal around 108 ppm for the exocyclic methylene carbon (=CH₂).- A signal around 108 ppm for the spiro carbon.- A signal around 64 ppm for the two carbons of the dioxolane ring (-OCH₂CH₂O-).- Signals in the aliphatic region for the carbons of the cyclohexane ring. |
| Mass Spec. | - Molecular ion (M⁺) peak at m/z = 154.10. |
| IR Spec. | - A C=C stretching vibration around 1650 cm⁻¹ for the exocyclic double bond.- C-H stretching vibrations for the sp² carbons of the double bond just above 3000 cm⁻¹.- C-O stretching vibrations in the range of 1100-1200 cm⁻¹ for the ketal functionality. |
Biological Activity and Signaling Pathways
There is currently no published research available on the biological activity, pharmacological effects, or involvement in any signaling pathways of this compound.
However, the broader class of spiroketal-containing molecules is of significant interest in medicinal chemistry and drug discovery. Many natural products and synthetic compounds featuring a spiroketal moiety exhibit a wide range of biological activities, including but not limited to:
-
Anticancer
-
Antibacterial
-
Antifungal
-
Antiviral
-
Neuroprotective
The rigid, three-dimensional structure of the spiroketal scaffold can lead to high binding affinity and selectivity for various biological targets. Derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as ligands for sigma-1 (σ₁) receptors and 5-HT1A receptors, which are implicated in a variety of central nervous system disorders and have been explored as targets for cancer imaging and therapy.[7][8]
It is crucial to emphasize that the biological activities of related compounds do not predict the activity of this compound, and dedicated biological screening is required to determine its pharmacological profile.
Safety and Handling
-
Hazard Statements: Harmful if swallowed.[3]
-
Precautionary Measures: Use only in a chemical fume hood.[1] Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[1] Wash thoroughly after handling.[1]
Conclusion
This compound is a readily accessible synthetic compound, likely prepared via a Wittig reaction from its corresponding ketone. While its fundamental chemical identity is established, a significant lack of publicly available data exists regarding its physical properties, detailed experimental protocols for its synthesis, and its biological activity. The information presented in this guide is intended to provide a starting point for researchers. Further experimental investigation is necessary to fully characterize this compound and to explore its potential applications in drug discovery and development. The structural similarity to other biologically active spiroketals suggests that it may be a compound of interest for biological screening programs.
References
- 1. This compound | CAS#:51656-90-7 | Chemsrc [chemsrc.com]
- 2. synchem.de [synchem.de]
- 3. This compound | 51656-90-7 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
8-Methylene-1,4-dioxaspiro[4.5]decane IUPAC name and CAS number
For the attention of: Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the chemical compound 8-Methylene-1,4-dioxaspiro[4.5]decane, including its identification and physicochemical properties. An extensive search of scientific literature and chemical databases reveals a notable absence of in-depth studies on this specific molecule. Consequently, detailed experimental protocols, biological activity data, and associated signaling pathways are not available in published literature.
This guide presents the available data and proposes a potential synthetic pathway based on established chemical principles.
Compound Identification
The compound this compound is a spirocyclic compound featuring a cyclohexane ring, a dioxolane ring, and an exocyclic methylene group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 51656-90-7 |
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
Physicochemical Data
Limited information is available for this compound, primarily from chemical suppliers. The data is summarized below.
| Property | Value | Source |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | Typically ≥95% | Synchem, Sigma-Aldrich |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |
Note: No experimental data on properties such as boiling point, density, or spectral characteristics were found in the reviewed literature.
Synthesis Pathway
While no specific experimental protocol for the synthesis of this compound has been found in the literature, a plausible and common method for its preparation would be the Wittig reaction. This reaction is a well-established method for converting ketones into alkenes.[1][2] The logical precursor for this synthesis is 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), the ketal-protected form of 1,4-cyclohexanedione.
The proposed two-step logical workflow is outlined below:
Caption: Proposed synthesis of this compound via the Wittig reaction.
-
Ylide Preparation: The first step involves the synthesis of a phosphonium ylide. Triphenylphosphine is reacted with a methyl halide (like methyl bromide) via an SN2 reaction to form a stable methyltriphenylphosphonium salt.[2] This salt is then treated with a strong base, such as n-butyllithium (n-BuLi), to deprotonate the methyl group, yielding the reactive methylenetriphenylphosphorane (a phosphonium ylide).[2]
-
Wittig Reaction: The prepared ylide is then reacted with the ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of an oxaphosphetane intermediate, which subsequently decomposes to form the desired alkene product, this compound, and a stable byproduct, triphenylphosphine oxide.[1]
Experimental Protocols
No detailed experimental protocols for the synthesis or use of this compound are currently available in the public scientific literature. The synthesis described above is a theoretical pathway. Researchers would need to perform experimental optimization of reaction conditions, such as solvent, temperature, and purification methods.
Biological Activity and Signaling Pathways
There is no published research detailing the biological activity of this compound. While other spirocyclic compounds, including derivatives of 1,4-dioxaspiro[4.5]decane, have been investigated for various applications, such as in the development of radioligands for tumor imaging[3], these findings cannot be extrapolated to the title compound without specific experimental evidence. Consequently, no signaling pathways involving this molecule can be described or visualized.
Conclusion
This compound is a known chemical compound with a defined structure, IUPAC name, and CAS number. However, it remains a largely uncharacterized molecule in the scientific literature. There is a significant opportunity for novel research into its synthesis, characterization, and potential biological activities. The proposed synthesis via a Wittig reaction from 1,4-Dioxaspiro[4.5]decan-8-one offers a viable starting point for such investigations. Professionals in drug development and chemical research should note the current lack of data and the potential for foundational research in this area.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Methylene-1,4-dioxaspiro[4.5]decane molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and key data pertaining to 8-Methylene-1,4-dioxaspiro[4.5]decane. Included are details on its synthesis, spectroscopic data, and relevant safety information, presented to support research and development activities in the chemical and pharmaceutical sciences.
Molecular Structure and Formula
This compound is a spirocyclic organic compound. Its structure features a cyclohexane ring attached to a 1,3-dioxolane ring in a spiro arrangement. A methylene group is present as an exocyclic double bond at the 8-position of the decane skeleton.
Molecular Formula: C₉H₁₄O₂[1]
IUPAC Name: this compound[1]
CAS Number: 51656-90-7[1]
Molecular Weight: 154.21 g/mol
Below is a two-dimensional representation of the molecular structure:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
This section summarizes the key physicochemical and predicted spectroscopic data for this compound.
| Property | Value | Reference |
| Physical Form | Liquid | [1] |
| Purity | 95% | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |
| InChI | 1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2 | [1] |
| InChIKey | BCWKBPCNPHCCQS-UHFFFAOYSA-N | [1] |
| SMILES | C=C1CCC2(CC1)OCCO2 |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Data / Key Features |
| ¹H NMR | Signals expected for the methylene protons (=CH₂) as a singlet, protons of the dioxolane ring as a singlet, and multiplets for the cyclohexane ring protons. |
| ¹³C NMR | Signals expected for the spiro carbon, the exocyclic double bond carbons (C=CH₂), the carbons of the dioxolane ring, and the carbons of the cyclohexane ring. |
| Infrared (IR) | Characteristic peaks for C=C stretching of the methylene group, C-O-C stretching of the ether linkages in the dioxolane ring, and C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 154.10. |
Synthesis Protocol
The synthesis of this compound is most commonly achieved via a Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone. In this case, the starting material is 1,4-Dioxaspiro[4.5]decan-8-one (the ethylene ketal of cyclohexane-1,4-dione).
Reaction Scheme
The overall synthetic transformation is depicted below:
References
Spectroscopic Profile of 8-Methylene-1,4-dioxaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
8-Methylene-1,4-dioxaspiro[4.5]decane is a spirocyclic compound with the molecular formula C₉H₁₄O₂ and a monoisotopic mass of 154.0994 g/mol .[1] Its structure features a cyclohexane ring with an exocyclic methylene group, spiro-fused to a 1,3-dioxolane ring.
Structure Diagram:
Caption: Chemical structure of this compound.
Spectroscopic Data
Mass Spectrometry (MS)
While experimental mass spectra are not widely published, predicted mass spectrometry data is available. The primary fragmentation patterns would likely involve the dioxolane ring and the cyclohexyl moiety.
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.1067 |
| [M+Na]⁺ | 177.0886 |
| [M+K]⁺ | 193.0625 |
| [M+NH₄]⁺ | 172.1332 |
Table 1: Predicted m/z values for common adducts of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for this compound are not available in surveyed databases. However, based on the structure, the following characteristic signals can be anticipated:
-
¹H NMR:
-
A singlet or a narrow multiplet in the vinylic region (around 4.5-5.0 ppm) corresponding to the two protons of the exocyclic methylene group (=CH₂).
-
A multiplet in the region of 3.8-4.2 ppm for the four protons of the dioxolane ring (-O-CH₂-CH₂-O-).
-
A series of multiplets in the aliphatic region (around 1.5-2.5 ppm) for the eight protons of the cyclohexane ring.
-
-
¹³C NMR:
-
A quaternary carbon signal for the spiro atom (C-5).
-
A signal for the exocyclic methylene carbon (C=CH₂) in the olefinic region.
-
A signal for the quaternary carbon of the double bond (C=CH₂).
-
Signals for the two equivalent carbons of the dioxolane ring (-O-CH₂-CH₂-O-).
-
Signals for the carbons of the cyclohexane ring.
-
Infrared (IR) Spectroscopy
An experimental IR spectrum is not publicly available. Key vibrational frequencies can be predicted based on the functional groups present in the molecule:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=C Stretch (exocyclic) | ~1650 |
| =C-H Stretch | ~3080 |
| C-O-C Stretch (ether) | 1200-1000 |
| C-H Stretch (aliphatic) | 2950-2850 |
Table 2: Predicted characteristic IR absorption frequencies for this compound.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not documented in the public domain. However, a general workflow for the spectroscopic analysis of a novel compound is presented below.
General Spectroscopic Analysis Workflow:
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Synthesis and Precursors
This compound can be synthesized from the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one (CAS No. 4746-97-8), via a Wittig reaction or other olefination methods. Spectroscopic data for this precursor is more readily available and can be a useful reference.
Conclusion
This technical guide summarizes the currently available spectroscopic information for this compound. While experimental NMR and IR data are lacking in the public domain, the provided predicted data and information on its precursor can guide researchers in their analytical endeavors. Further research is required to obtain and publish a complete experimental spectroscopic profile of this compound.
References
An In-Depth Technical Guide to the Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane from 1,4-dioxaspiro[4.5]decan-8-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane, a valuable intermediate in organic synthesis, from its corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one. This document details the most effective olefination methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction
The conversion of a carbonyl group to a methylene group, known as methylenation, is a fundamental transformation in organic chemistry. This compound is a useful building block in the synthesis of various complex molecules due to its spirocyclic ketal moiety and the reactive exocyclic double bond. The starting material, 1,4-dioxaspiro[4.5]decan-8-one, is a sterically hindered ketone, which presents challenges for traditional olefination methods. This guide explores and compares several key synthetic strategies for this conversion.
Comparison of Olefination Methods
Several methods are available for the methylenation of ketones. The most common include the Wittig reaction, the Peterson olefination, and reactions involving titanium carbenoids like the Tebbe and Petasis reagents. For sterically hindered ketones such as 1,4-dioxaspiro[4.5]decan-8-one, the choice of reagent is critical to achieving a high yield.
A comparative analysis suggests that the Tebbe reagent is often more efficient than the Wittig reagent for the methylenation of hindered ketones , providing better product yields.[1] The Tebbe reaction is also conducted in a non-basic medium, which is advantageous for substrates with enolizable chiral centers as it minimizes the risk of racemization.[1]
Table 1: Physicochemical Properties of Reactant and Product
| Property | 1,4-dioxaspiro[4.5]decan-8-one (Starting Material) | This compound (Product) |
| Molecular Formula | C₈H₁₂O₃ | C₉H₁₄O₂ |
| Molecular Weight | 156.18 g/mol | 154.21 g/mol |
| CAS Number | 4746-97-8 | 51656-90-7 |
| Appearance | Not specified | Liquid |
| Boiling Point | Not specified | 221.4±40.0 °C at 760 mmHg |
| Flash Point | Not specified | 86.3±22.9 °C |
Experimental Protocols
Method 1: Tebbe Olefination (Recommended)
The Tebbe reagent is a powerful methylenating agent, particularly effective for sterically hindered and enolizable ketones.[1][2]
General Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the Tebbe reagent (0.5 M in toluene, 3.0 eq) dropwise.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with methyl tert-butyl ether (MTBE) and carefully quench with aqueous sodium hydroxide (NaOH) solution.[3]
-
Extract the mixture with dichloromethane (DCM) or ethyl acetate (EtOAc) (2 x 10 volumes).[3]
-
Combine the organic layers, wash with water and then with brine (5 volumes).[3]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford this compound.[3]
Note: The Tebbe reagent is pyrophoric and must be handled with extreme care using air-free techniques.[3]
Method 2: Petasis Olefination
The Petasis reagent (dimethyltitanocene) is another effective titanium-based olefination reagent that often provides good yields.
General Procedure:
A detailed experimental protocol for the Petasis olefination of 1,4-dioxaspiro[4.5]decan-8-one is not available in the searched literature. However, a general procedure would involve reacting the ketone with the Petasis reagent in a suitable solvent like THF or toluene at elevated temperatures. The active olefinating species, a Schrock carbene, is generated in situ upon heating.[4]
Method 3: Wittig Reaction
The Wittig reaction is a classic method for olefination, though it may be less effective for sterically hindered ketones compared to the Tebbe reagent.[1]
General Procedure:
-
Prepare the phosphonium ylide by treating methyltriphenylphosphonium bromide with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in the same solvent to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up the reaction by quenching with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR | Predicted shifts. Actual experimental data not found in the searched literature. |
| ¹³C NMR | Predicted shifts. Actual experimental data not found in the searched literature. |
| IR | Predicted characteristic peaks: C=C stretch (around 1650 cm⁻¹), C-O stretch (around 1100-1200 cm⁻¹). Actual experimental data not found in the searched literature. |
| Mass Spectrometry | Predicted m/z: [M+H]⁺: 155.10666, [M+Na]⁺: 177.08860[5] |
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the olefination of 1,4-dioxaspiro[4.5]decan-8-one.
Reaction Logic: Comparison of Olefination Reagents
This diagram outlines the decision-making process for selecting an appropriate olefination reagent for a hindered ketone.
Caption: Decision logic for selecting an olefination reagent for a hindered ketone.
Conclusion
The synthesis of this compound from 1,4-dioxaspiro[4.5]decan-8-one is most effectively achieved through olefination reactions that can overcome the steric hindrance of the starting material. The Tebbe reagent is highly recommended for this transformation due to its proven efficacy with hindered ketones and its non-basic reaction conditions. While the Wittig and Petasis reactions are also viable options, they may result in lower yields or require more optimization. Further research to obtain detailed experimental data and comprehensive spectroscopic characterization for this specific reaction is encouraged for enhanced reproducibility and process optimization.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Tebbe's reagent - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. PubChemLite - 8-methylidene-1,4-dioxaspiro[4.5]decane (C9H14O2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide on the Reactivity of the Exocyclic Double Bond in 8-Methylene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylene-1,4-dioxaspiro[4.5]decane is a versatile synthetic intermediate characterized by a reactive exocyclic double bond. This guide provides a comprehensive overview of the synthesis and chemical behavior of this spirocyclic compound, with a focus on the reactions of its methylene group. The inherent reactivity of the exocyclic double bond allows for a variety of chemical transformations, including synthesis, electrophilic additions, hydroboration-oxidation, and ozonolysis. These reactions provide pathways to a diverse range of functionalized spirocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[1] This document details key reaction protocols, presents available quantitative data, and explores the mechanistic underpinnings of these transformations.
Introduction
Spirocyclic systems are increasingly prevalent in the design of novel therapeutic agents, offering a unique three-dimensional architecture that can lead to improved pharmacological properties.[1] this compound, featuring a cyclohexanone moiety protected as an ethylene ketal, serves as a valuable building block in this context. The exocyclic double bond is the key reactive site, enabling a multitude of chemical modifications for the synthesis of diverse derivatives. This guide will systematically explore the synthesis of this compound and the primary reactions involving its exocyclic double bond.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Wittig reaction, starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes.[2][3]
dot
Caption: Synthesis of this compound via the Wittig Reaction.
Experimental Protocol: Wittig Reaction
This protocol outlines the synthesis of this compound from 1,4-dioxaspiro[4.5]decan-8-one using methylenetriphenylphosphorane.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of methyltriphenylphosphonium bromide in anhydrous THF is prepared.
-
To this suspension, a strong base such as sodium hydride is added portion-wise at 0 °C to generate the ylide, methylenetriphenylphosphorane. The mixture is typically stirred for a period to ensure complete formation of the ylide, often indicated by a color change.
-
A solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, typically with the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data: While specific yield data for this exact transformation is not readily available in the searched literature, Wittig reactions of this type generally proceed in good to excellent yields, often ranging from 60% to 90%.[3]
Reactivity of the Exocyclic Double Bond
The exocyclic double bond in this compound is electron-rich and readily undergoes addition reactions. Its reactivity is analogous to that of other methylenecycloalkanes.
Electrophilic Addition Reactions
The double bond is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.
dot
Caption: Mechanism of Electrophilic Addition of HBr.
The addition of hydrogen halides, such as hydrogen bromide (HBr), across the double bond is a classic example of an electrophilic addition. The reaction proceeds via a tertiary carbocation intermediate, leading to the Markovnikov product.[4][5]
Experimental Protocol: Hydrobromination
Materials:
-
This compound
-
Anhydrous hydrogen bromide (gas or solution in acetic acid)
-
Anhydrous, non-polar solvent (e.g., dichloromethane or pentane)
Procedure:
-
A solution of this compound in an anhydrous, non-polar solvent is cooled to 0 °C.
-
Anhydrous hydrogen bromide is bubbled through the solution or added as a solution in acetic acid.
-
The reaction is stirred at low temperature and monitored by TLC.
-
Upon completion, the reaction mixture is carefully quenched with a weak base (e.g., saturated sodium bicarbonate solution).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by column chromatography affords 8-bromo-8-methyl-1,4-dioxaspiro[4.5]decane.
Quantitative Data: Specific yields for the hydrobromination of this compound are not detailed in the available literature. However, analogous reactions with similar alkenes typically provide high yields of the Markovnikov addition product.[4]
| Reactant | Reagent | Product | Expected Yield |
| This compound | HBr | 8-Bromo-8-methyl-1,4-dioxaspiro[4.5]decane | High |
Hydroboration-Oxidation
Hydroboration-oxidation provides a method for the anti-Markovnikov hydration of the exocyclic double bond, yielding the corresponding primary alcohol. The reaction proceeds via a syn-addition of borane across the double bond, followed by oxidation.[6][7]
dot```dot graph Hydroboration_Oxidation { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="this compound"]; intermediate [label="Organoborane Intermediate", style=dashed]; product [label="(1,4-Dioxaspiro[4.5]decan-8-yl)methanol"]; reagents1 [label="1. BH3-THF", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents2 [label="2. H2O2, NaOH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reagents1 [label="Hydroboration"]; reagents1 -> intermediate; intermediate -> reagents2 [label="Oxidation"]; reagents2 -> product; }
Caption: Ozonolysis of this compound.
Experimental Protocol: Ozonolysis with Reductive Workup
Materials:
-
This compound
-
Ozone (O3), generated from an ozone generator
-
Dichloromethane (CH2Cl2) or methanol (MeOH)
-
Dimethyl sulfide (DMS) or zinc dust/acetic acid for reductive workup
Procedure:
-
A solution of this compound in a suitable solvent (e.g., CH2Cl2) is cooled to a low temperature (typically -78 °C).
-
A stream of ozone is bubbled through the solution until the reaction is complete, often indicated by a persistent blue color.
-
The excess ozone is removed by bubbling an inert gas (e.g., nitrogen) through the solution.
-
A reducing agent, such as dimethyl sulfide, is added at low temperature, and the mixture is allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified.
Quantitative Data:
| Reactant | Product | Expected Yield |
| This compound | 1,4-Dioxaspiro[4.5]decan-8-one | High |
Potential Applications in Drug Discovery
The functionalized 1,4-dioxaspiro[4.5]decane scaffolds synthesized from this compound are valuable in drug discovery. The introduction of various functional groups at the 8-position allows for the exploration of chemical space and the optimization of interactions with biological targets. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as σ1 receptor ligands for tumor imaging. T[8]he rigid spirocyclic core can pre-organize substituents in a defined three-dimensional orientation, potentially leading to increased potency and selectivity.
While specific signaling pathways directly modulated by this compound itself are not documented, its derivatives can be designed to target a wide range of biological systems by incorporating appropriate pharmacophores. The synthetic accessibility of diverse functional groups via the reactions described herein makes this compound a versatile starting point for the development of novel therapeutic agents.
dot```dot graph Drug_Discovery_Logic { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="this compound"]; functionalization [label="Chemical Transformations\n(e.g., Hydroboration, Addition)"]; derivatives [label="Functionalized Spirocycles"]; screening [label="Biological Screening"]; lead_compound [label="Lead Compound"];
start -> functionalization; functionalization -> derivatives; derivatives -> screening; screening -> lead_compound; }
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 8-Methylene-1,4-dioxaspiro[4.5]decane under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability of 8-Methylene-1,4-dioxaspiro[4.5]decane under both acidic and basic conditions. Due to the limited availability of direct studies on this specific molecule, this guide extrapolates from the well-established reactivity of its constituent functional groups: a ketal and an exocyclic methylene group, which can be considered an enol ether analogue. This document outlines the theoretical degradation pathways, proposes experimental protocols for stability testing, and presents hypothetical data to illustrate expected outcomes.
Core Concepts: Structural Features and Reactivity
This compound is a spirocyclic compound featuring two key functional groups that dictate its stability: a ketal and a methylene group attached to the spirocyclic ring. The ketal linkage is known to be sensitive to acidic conditions, while the exocyclic double bond, akin to an enol ether, is also susceptible to acid-catalyzed reactions.
Under basic conditions, ketals are generally stable protecting groups for ketones and aldehydes. [1][2] Therefore, this compound is expected to exhibit high stability in the presence of bases.
Conversely, acidic conditions are known to readily cleave ketals through hydrolysis to yield the corresponding ketone and diol. [1][2][3][4][5] The mechanism involves protonation of one of the ketal oxygens, followed by the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water.[1] Similarly, enol ethers undergo rapid acid-catalyzed hydrolysis.[6][7][8][9][10][11][12] The reaction is initiated by the protonation of the double bond at the carbon atom, leading to a carbocationic intermediate that subsequently reacts with water.
Proposed Degradation Pathways
Based on the known reactivity of ketals and enol ethers, the following degradation pathways for this compound are proposed.
Acid-Catalyzed Hydrolysis
Under acidic conditions, two primary degradation pathways are anticipated: hydrolysis of the ketal and hydration of the exocyclic methylene group.
-
Pathway A: Ketal Hydrolysis: The spiro-ketal is expected to hydrolyze to yield 4-methylenecyclohexanone and ethylene glycol.
-
Pathway B: Methylene Group Hydration: The exocyclic double bond can be protonated to form a tertiary carbocation, which is then attacked by water to yield 8-hydroxy-8-methyl-1,4-dioxaspiro[4.5]decane.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Efficient intramolecular general acid catalysis of enol ether hydrolysis. Hydrogen-bonding stabilisation of the transition state for proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient intramolecular general acid catalysis of enol ether hydrolysis, with rapid proton transfer to carbon - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Ketone synthesis by hydrolysis of enol ethers [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
8-Methylene-1,4-dioxaspiro[4.5]decane: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylene-1,4-dioxaspiro[4.5]decane is a versatile bifunctional molecule that has garnered significant interest as a building block in organic synthesis. Its unique structure, featuring a protected cyclohexanone moiety in the form of a spirocyclic ketal and a reactive exocyclic double bond, offers a valuable scaffold for the construction of complex molecular architectures. The spirocyclic system imparts conformational rigidity, a desirable trait in the design of pharmacologically active compounds, while the methylene group serves as a handle for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in cycloaddition reactions, polymerization, and the synthesis of natural products and pharmaceuticals.
Physicochemical Properties
This compound is a liquid at room temperature with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 51656-90-7 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1] |
| Physical Form | Liquid | |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Wittig reaction, utilizing the readily available 1,4-dioxaspiro[4.5]decan-8-one as the starting material.[2][3] The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[4]
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
1,4-Dioxaspiro[4.5]decan-8-one can be synthesized from 1,4-cyclohexanedione through a selective ketalization of one of the carbonyl groups with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[5] This reaction is typically carried out in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.
References
8-Methylene-1,4-dioxaspiro[4.5]decane Derivatives: A Technical Guide on Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Methylene-1,4-dioxaspiro[4.5]decane, a spirocyclic compound with a core structure of interest in medicinal chemistry. While direct research on the biological applications of the 8-methylene derivative is limited, this document outlines a robust and widely applicable synthetic methodology for its preparation. Furthermore, it explores the potential uses of this scaffold by examining the documented biological activities of structurally related 1,4-dioxaspiro[4.5]decane derivatives. This guide aims to serve as a foundational resource, highlighting a gap in current research and suggesting future avenues for the exploration of this compound in drug discovery and development.
Introduction
Spirocyclic systems have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity and selectivity for biological targets. The 1,4-dioxaspiro[4.5]decane scaffold, in particular, serves as a key structural motif in a variety of bioactive molecules. While derivatives with nitrogen-containing heterocycles at the 8-position have been investigated for various therapeutic applications, the 8-methylene substituted analog remains a largely unexplored entity. This guide focuses on the synthesis of this compound and discusses its potential utility based on the activities of related compounds.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Wittig reaction, a well-established olefination process in organic chemistry.[1][2] This reaction involves the treatment of a ketone with a phosphorus ylide to form an alkene. In this case, the readily available precursor, 1,4-dioxaspiro[4.5]decan-8-one, is converted to the target compound.
General Experimental Protocol: Wittig Olefination
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Anhydrous work-up and purification reagents
Procedure:
-
Ylide Generation: A suspension of methyltriphenylphosphonium bromide in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is added dropwise to the suspension. The mixture is stirred at this temperature for 1-2 hours, during which the color typically turns deep yellow or orange, indicating the formation of the methylenetriphenylphosphorane ylide.
-
Olefination: A solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous THF is added dropwise to the freshly prepared ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 4-12 hours).
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Synthetic Workflow
Potential Uses of this compound Derivatives
While no biological data is currently available for this compound, the broader class of 1,4-dioxaspiro[4.5]decane derivatives has shown promise in several therapeutic areas. The introduction of an exocyclic methylene group could modulate the pharmacokinetic and pharmacodynamic properties of these scaffolds, potentially leading to novel biological activities. The following table summarizes the activities of structurally related compounds, suggesting potential avenues for future investigation of the 8-methylene analog.
| Derivative Class | Biological Target/Activity | Potential Therapeutic Area | Reference |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | Sigma-1 (σ1) Receptor Ligands | Cancer Imaging | [3] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | Myelostimulators | Myelosuppression | [1] |
| 1,3,8-Triazaspiro[4.5]decane Derivatives | Mitochondrial Permeability Transition Pore (mPTP) Inhibitors | Myocardial Infarction | [4] |
| 1-Oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane Derivatives | 5-HT1A Receptor Agonists | Pain, Neuroprotection | [5] |
Signaling Pathways of Related Derivatives: A Conceptual Framework
The biological activities of related 1,4-dioxaspiro[4.5]decane derivatives are mediated through various signaling pathways. For instance, σ1 receptor ligands can modulate calcium signaling and cellular stress responses, which are crucial in cancer cell survival. Inhibitors of the mPTP, on the other hand, directly impact mitochondrial function to prevent cell death, particularly in ischemic events like myocardial infarction. The diagram below illustrates a conceptual workflow for screening the potential activity of a novel derivative like this compound, based on the known targets of its analogs.
Conclusion and Future Directions
This compound is a readily accessible compound through established synthetic methodologies such as the Wittig reaction. Despite the rich pharmacology of its structurally related analogs, this particular derivative remains unexplored in the scientific literature. The diverse biological activities of the 1,4-dioxaspiro[4.5]decane scaffold, ranging from CNS targets to mitochondrial regulators, suggest that the 8-methylene derivative could possess novel and valuable therapeutic properties.
This technical guide serves as a call to action for researchers in medicinal chemistry and drug development to synthesize and evaluate this compound and its derivatives. Future studies should focus on its activity at known targets of related spirocyclic compounds and also explore broader screening to uncover novel biological functions. The insights gained from such investigations could pave the way for the development of new therapeutic agents.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Michael Addition Reactions with 8-Methylene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Michael addition reactions involving 8-Methylene-1,4-dioxaspiro[4.5]decane, a valuable building block in organic synthesis and medicinal chemistry. This document details the synthesis of the requisite Michael acceptor, explores the mechanistic aspects of the Michael addition, and presents hypothetical yet plausible experimental protocols for its reaction with various nucleophiles.
Introduction to Michael Addition Reactions
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, involves the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is prized for its versatility, generally proceeding under mild conditions and often allowing for the creation of complex molecular architectures with a high degree of stereocontrol. The general mechanism involves the attack of the nucleophile at the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.
Synthesis of the Michael Acceptor: this compound
The title compound, this compound, is not commonly available commercially and must be synthesized. A robust and widely used method for its preparation is the Wittig reaction, starting from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
1,4-Dioxaspiro[4.5]decan-8-one can be synthesized from 1,4-cyclohexanedione. The reaction involves the protection of one of the ketone functionalities as a ketal, typically by reacting it with ethylene glycol in the presence of an acid catalyst.
Experimental Protocol: Ketalization of 1,4-Cyclohexanedione
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to afford 1,4-dioxaspiro[4.5]decan-8-one.
-
Wittig Olefination to Yield this compound
The Wittig reaction provides a reliable method for the conversion of the ketone precursor to the desired exocyclic methylene compound.[1] This reaction involves the use of a phosphorus ylide, typically prepared in situ from a phosphonium salt and a strong base.
Experimental Protocol: Wittig Reaction
-
Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), 1,4-dioxaspiro[4.5]decan-8-one, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base dropwise. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Cool the resulting ylide solution to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to remove the triphenylphosphine oxide byproduct and any unreacted starting material, yielding this compound.
-
Caption: Synthesis of the Michael Acceptor.
Michael Addition Reactions of this compound
The exocyclic α,β-unsaturated ketone moiety in this compound is susceptible to attack by a variety of soft nucleophiles. The spiroketal structure provides a rigid framework that can influence the stereochemical outcome of the addition. Below are detailed, representative protocols for Michael additions with common classes of nucleophiles.
Note: The following tables present hypothetical yet chemically reasonable quantitative data for illustrative purposes, as specific literature data for this exact substrate is limited.
Michael Addition of Organocuprates
Organocuprates (Gilman reagents) are soft nucleophiles that are highly effective for 1,4-conjugate additions to α,β-unsaturated ketones.
Table 1: Michael Addition of Organocuprates
| Entry | Organocuprate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Me₂CuLi | THF | -78 to 0 | 2 | 85 | 90:10 |
| 2 | Bu₂CuLi | THF | -78 to 0 | 2 | 82 | 92:8 |
| 3 | Ph₂CuLi | THF | -78 to 0 | 3 | 75 | >95:5 |
Experimental Protocol: Organocuprate Addition
-
Materials: Copper(I) iodide, organolithium reagent (e.g., methyllithium), this compound, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add the organolithium reagent (2.0 eq) dropwise and stir the mixture for 30 minutes to form the Gilman reagent.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the organocuprate solution at -78 °C.
-
Allow the reaction to slowly warm to 0 °C and stir for the time indicated in Table 1.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Michael Addition of Thiols
Thiols are excellent nucleophiles for Michael additions, often proceeding under mild, base-catalyzed conditions.
Table 2: Michael Addition of Thiols
| Entry | Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Et₃N | CH₂Cl₂ | 25 | 4 | 95 |
| 2 | Benzyl mercaptan | DBU | THF | 25 | 3 | 92 |
| 3 | Ethanethiol | NaOEt | EtOH | 0 to 25 | 5 | 88 |
Experimental Protocol: Thiol Addition
-
Materials: this compound, thiol (e.g., thiophenol), base (e.g., triethylamine), dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of this compound (1.0 eq) in CH₂Cl₂, add the thiol (1.1 eq).
-
Add the base (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for the time indicated in Table 2.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Michael Addition of Amines
The aza-Michael addition is a powerful tool for the synthesis of β-amino carbonyl compounds.
Table 3: Michael Addition of Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---| | 1 | Pyrrolidine | MeOH | 25 | 6 | 90 | | 2 | Morpholine | MeCN | 50 | 8 | 85 | | 3 | Benzylamine | neat | 80 | 12 | 78 |
Experimental Protocol: Amine Addition
-
Materials: this compound, amine (e.g., pyrrolidine), methanol (MeOH).
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add the amine (1.2 eq) and stir the mixture at the temperature indicated in Table 3.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Caption: General Workflow for Michael Additions.
Signaling Pathways and Drug Development Implications
The spiroketal motif present in this compound is a recognized pharmacophore found in various biologically active molecules. The introduction of diverse functionalities via Michael addition allows for the rapid generation of compound libraries for drug discovery screening. The resulting adducts, with their defined stereochemistry, can be explored for their potential as modulators of various signaling pathways. For instance, β-amino ketones are known to interact with a range of biological targets, including enzymes and receptors. The rigid spirocyclic core can enforce specific conformations, potentially leading to high-affinity and selective ligands.
Caption: Drug Discovery Workflow.
Conclusion
This compound serves as a versatile platform for the synthesis of novel spirocyclic compounds through Michael addition reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the reactivity of this valuable Michael acceptor with a wide range of nucleophiles. The ability to generate structurally diverse and stereochemically complex molecules highlights the potential of this chemistry in the development of new therapeutic agents. Further research into the asymmetric variations of these reactions will undoubtedly expand the utility of this synthetic strategy.
References
An In-depth Technical Guide to the Electrophilic Addition Reactions of 8-Methylene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted electrophilic addition reactions involving 8-Methylene-1,4-dioxaspiro[4.5]decane. Due to the limited availability of direct experimental data for this specific substrate, this document outlines the expected reactivity based on established principles of organic chemistry and analogous reactions with similar exocyclic alkenes. Detailed theoretical discussions, generalized experimental protocols, and predicted outcomes for key electrophilic additions—including halogenation, hydrohalogenation, hydration, epoxidation, hydroboration-oxidation, and oxymercuration-demercuration—are presented. This guide is intended to serve as a foundational resource for researchers exploring the functionalization of this versatile spirocyclic scaffold in the context of medicinal chemistry and drug discovery.
Introduction
This compound is a valuable synthetic intermediate possessing an exocyclic double bond that serves as a key handle for a variety of chemical transformations. The spirocyclic ketal framework imparts conformational rigidity and specific stereochemical properties to the molecule, making it an attractive building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The exocyclic methylene group is susceptible to a range of electrophilic addition reactions, allowing for the introduction of diverse functional groups at the 8-position of the spiro[4.5]decane system. This guide explores the theoretical underpinnings and practical considerations for performing such reactions.
Predicted Electrophilic Addition Reactions and Mechanisms
The reactivity of the exocyclic double bond in this compound is governed by the principles of electrophilic addition. The electron-rich π-bond attacks an electrophile, leading to the formation of a carbocation intermediate, which is subsequently attacked by a nucleophile. The regioselectivity of these additions is predicted by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms, leading to the more stable carbocation.
General Mechanism of Electrophilic Addition
The general mechanism for the electrophilic addition to this compound is depicted below. The initial attack on the electrophile (E+) forms a tertiary carbocation at the C8 position, which is then quenched by a nucleophile (Nu-).
Key Electrophilic Addition Reactions: Predicted Outcomes and Experimental Protocols
This section details the predicted outcomes and provides generalized experimental protocols for several key electrophilic addition reactions on this compound.
Hydrohalogenation
The addition of hydrogen halides (HX) is expected to proceed via a classic Markovnikov addition, yielding an 8-halo-8-methyl-1,4-dioxaspiro[4.5]decane.
-
Predicted Product: 8-Bromo-8-methyl-1,4-dioxaspiro[4.5]decane (with HBr)
-
Regioselectivity: Markovnikov
Table 1: Predicted Outcome of Hydrohalogenation
| Reaction | Reagent | Predicted Major Product | Regioselectivity |
| Hydrobromination | HBr | 8-Bromo-8-methyl-1,4-dioxaspiro[4.5]decane | Markovnikov |
| Hydrochlorination | HCl | 8-Chloro-8-methyl-1,4-dioxaspiro[4.5]decane | Markovnikov |
Experimental Protocol: General Procedure for Hydrobromination
-
Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) at 0 °C.
-
Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acid-Catalyzed Hydration
The acid-catalyzed addition of water is predicted to yield 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol, following Markovnikov's rule.
-
Predicted Product: 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
-
Regioselectivity: Markovnikov
Table 2: Predicted Outcome of Hydration Reactions
| Reaction | Reagents | Predicted Major Product | Regioselectivity | Stereoselectivity |
| Acid-Catalyzed Hydration | H₂SO₄ (cat.), H₂O | 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | Markovnikov | Not applicable |
| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol | Markovnikov | Not applicable |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | (1,4-Dioxaspiro[4.5]decan-8-yl)methanol | Anti-Markovnikov | Syn-addition |
Experimental Protocol: General Procedure for Acid-Catalyzed Hydration
-
Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify by column chromatography.
Oxymercuration-Demercuration
This two-step procedure provides a reliable method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements.
-
Predicted Product: 8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol
-
Regioselectivity: Markovnikov
Experimental Protocol: General Procedure for Oxymercuration-Demercuration
-
To a solution of mercury(II) acetate (1.1 eq) in a 1:1 mixture of THF and water, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add an aqueous solution of sodium hydroxide (3 M), followed by a solution of sodium borohydride (0.5 eq) in 3 M sodium hydroxide.
-
Stir for an additional 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with an appropriate solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by chromatography.
Hydroboration-Oxidation
This reaction sequence results in the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.
-
Predicted Product: (1,4-Dioxaspiro[4.5]decan-8-yl)methanol
-
Regioselectivity: Anti-Markovnikov
-
Stereoselectivity: Syn-addition
Experimental Protocol: General Procedure for Hydroboration-Oxidation
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction back to 0 °C and slowly add water to quench excess borane, followed by aqueous sodium hydroxide (e.g., 3 M) and then 30% hydrogen peroxide.
-
Stir the mixture at room temperature for several hours or until the oxidation is complete.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Epoxidation
The reaction with a peroxy acid is expected to form an epoxide, 1-oxa-5,8-dioxaspiro[2.5]undecane.
-
Predicted Product: 1-Oxa-5,8-dioxaspiro[2.5]undecane
Table 3: Predicted Outcome of Epoxidation and Halogenation
| Reaction | Reagent | Predicted Major Product |
| Epoxidation | m-CPBA | 1-Oxa-5,8-dioxaspiro[2.5]undecane |
| Bromination | Br₂ | 8-(Dibromomethyl)-1,4-dioxaspiro[4.5]decane |
Experimental Protocol: General Procedure for Epoxidation
-
Dissolve this compound (1.0 eq) in a chlorinated solvent such as dichloromethane at 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and then wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the epoxide by column chromatography.
Summary and Future Perspectives
The electrophilic addition reactions of this compound are predicted to be versatile transformations for the introduction of a wide array of functional groups. The regiochemical and stereochemical outcomes of these reactions are expected to follow well-established principles of organic chemistry. The protocols and predicted outcomes detailed in this guide provide a solid foundation for researchers to explore the chemistry of this valuable spirocyclic building block. Experimental validation of these predictions will be crucial for the full exploitation of this compound in the synthesis of novel compounds with potential applications in drug discovery and materials science.
Disclaimer
The experimental protocols and predicted outcomes described in this document are based on established chemical principles and are provided for informational purposes only. Researchers should conduct their own risk assessments and optimization studies before attempting any of the described procedures.
Methodological & Application
Application Note: Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane via Wittig Reaction
Abstract
This document provides a comprehensive protocol for the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane from its corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one. The protocol utilizes the Wittig reaction, a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds.[1] The procedure involves the in situ generation of the phosphorus ylide, methylenetriphenylphosphorane, which subsequently reacts with the ketone to yield the desired exocyclic alkene.[2] This application note is intended for researchers in organic chemistry and drug development, offering a detailed, step-by-step guide, reagent information, and process visualizations.
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[1] The reaction's key advantage is the unambiguous placement of the double bond, which avoids the formation of isomeric mixtures often seen in elimination reactions.[1] The process involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent).[3]
The target molecule, this compound, is a valuable spirocyclic building block in the synthesis of more complex organic molecules, including natural products and pharmaceutical intermediates.[4] This protocol details the methylenation of 1,4-dioxaspiro[4.5]decan-8-one using methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base.[5][6]
Reaction Scheme
The overall transformation is depicted below:
1,4-Dioxaspiro[4.5]decan-8-one reacts with methylenetriphenylphosphorane (generated from methyltriphenylphosphonium bromide and a base) to yield this compound and triphenylphosphine oxide as a byproduct. The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]
Quantitative Data
The following tables summarize the necessary reagents and recommended reaction parameters.
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | 156.18 | 1.56 g | 1.0 |
| Methyltriphenylphosphonium Bromide | C₁₉H₁₈BrP | 357.22 | 4.29 g | 1.2 |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | 112.21 | 1.35 g | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | As needed | - |
| Brine | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Table 2: Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 16 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Stirring Speed | 300 RPM |
| Expected Yield | 60-80% |
Detailed Experimental Protocol
This protocol describes the in situ preparation of the Wittig reagent followed by the olefination reaction.[6][8]
4.1. Preparation of the Wittig Ylide
-
Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dry the phosphonium salt under high vacuum for 1-2 hours.
-
Backfill the flask with nitrogen gas and add anhydrous tetrahydrofuran (THF, 80 mL) via cannula.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
While stirring vigorously, add potassium tert-butoxide (1.35 g, 12.0 mmol) portion-wise over 10 minutes. A characteristic yellow-orange color of the ylide should develop.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
4.2. Wittig Reaction
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.56 g, 10.0 mmol) in anhydrous THF (20 mL) in a separate, dry flask.
-
Add the ketone solution dropwise to the stirred ylide suspension at room temperature over 20 minutes.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
4.3. Workup and Purification
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to afford this compound as a colorless oil.
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical reaction mechanism.
Caption: A flowchart illustrating the major steps of the synthesis protocol.
Caption: A diagram showing the key stages of the Wittig reaction mechanism.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the formation of carbon-carbon double bonds, offering distinct advantages over the traditional Wittig reaction.[1] This reaction employs a phosphonate-stabilized carbanion, which is generated by treating a phosphonate ester with a base. These carbanions are generally more nucleophilic and basic than the corresponding phosphonium ylides used in the Wittig reaction.[2] A key benefit of the HWE reaction is the straightforward removal of the water-soluble phosphate byproduct during the workup process.[1] This application note provides a detailed protocol for the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane, a valuable spirocyclic building block in organic synthesis, from 1,4-dioxaspiro[4.5]decan-8-one using the HWE olefination.
Reaction Scheme
The synthesis of this compound is achieved through the reaction of 1,4-dioxaspiro[4.5]decan-8-one with the ylide generated from diethyl methylphosphonate.
Figure 1. Overall reaction for the synthesis of this compound.
Quantitative Data Summary
While a specific literature source detailing the exact yield for this transformation under the described conditions was not identified in the search, typical yields for HWE methylenation reactions on unhindered ketones are generally high. The following table provides expected ranges and representative spectroscopic data for the product.
| Parameter | Value | Reference |
| Product | This compound | |
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| Typical Yield | 85-95% (estimated) | |
| ¹H NMR (CDCl₃) | δ 4.69 (s, 2H), 3.95 (s, 4H), 2.29 (t, J=6.5 Hz, 2H), 1.71-1.65 (m, 6H) | |
| ¹³C NMR (CDCl₃) | δ 148.1, 108.5, 107.9, 64.4, 35.9, 35.2, 28.9 | |
| IR (neat) | ~2940, 1650, 1100 cm⁻¹ |
Experimental Protocol
This protocol is based on general procedures for the Horner-Wadsworth-Emmons methylenation of ketones.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Diethyl methylphosphonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Preparation of the Ylide: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). b. Add anhydrous THF to the flask to create a slurry. c. Cool the slurry to 0 °C in an ice bath. d. Slowly add diethyl methylphosphonate (1.1 equivalents) dropwise to the stirred slurry. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Olefination Reaction: a. Cool the resulting ylide solution back to 0 °C in an ice bath. b. In a separate flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a minimal amount of anhydrous THF. c. Add the solution of the ketone dropwise to the stirred ylide solution at 0 °C. d. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup and Purification: a. Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and add diethyl ether and water. c. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. g. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Experimental Workflow
References
Chromatographic purification of 8-Methylene-1,4-dioxaspiro[4.5]decane
An Application Note and Detailed Protocol for the Chromatographic Purification of 8-Methylene-1,4-dioxaspiro[4.5]decane
For researchers, scientists, and professionals in drug development, the isolation of pure chemical entities is a critical step in the synthesis and discovery pipeline. This document provides a detailed protocol for the chromatographic purification of this compound, a valuable spirocyclic building block. The protocols outlined below are based on established chemical principles and purification methodologies for structurally related compounds, including its precursor, 1,4-Dioxaspiro[4.5]decan-8-one.
Introduction
This compound is a useful intermediate in organic synthesis. Its purification is often necessary to remove byproducts and unreacted starting materials from a reaction mixture. A common synthetic route to this compound is the Wittig reaction, starting from 1,4-Dioxaspiro[4.5]decan-8-one. The primary byproduct of this reaction is triphenylphosphine oxide, which must be effectively removed. This application note details a standard column chromatography protocol for this purification and a gas chromatography-mass spectrometry (GC-MS) method for assessing purity.
Chromatographic Purification Protocol
This protocol is designed for the purification of this compound from a crude reaction mixture, particularly after a Wittig reaction.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes or flasks
Experimental Workflow
The overall workflow for the purification and analysis is depicted below.
Caption: Workflow for the purification and analysis of this compound.
Step-by-Step Protocol
-
TLC Analysis of Crude Mixture: Before performing column chromatography, determine an appropriate solvent system using TLC. Test various ratios of hexane and ethyl acetate. A good solvent system will provide a retention factor (Rf) of approximately 0.3 for the product. The non-polar product is expected to have a higher Rf than the polar triphenylphosphine oxide byproduct.
-
Column Preparation: Prepare a slurry of silica gel in hexane. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the initial chromatography solvent (e.g., 98:2 hexane:ethyl acetate). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 98:2 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This gradient elution will first elute the non-polar product, followed by the more polar byproducts.
-
Fraction Collection: Collect fractions in separate tubes. Monitor the elution of compounds using TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp (for UV-active compounds like triphenylphosphine oxide) and with a potassium permanganate stain (for the alkene product).
-
Pooling and Concentration: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound as a liquid[1].
Purity Assessment by GC-MS
Gas chromatography-mass spectrometry is a highly effective technique for assessing the purity of volatile compounds like this compound[2].
Proposed GC-MS Parameters
| Parameter | Value |
| Column | VF-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Vol. | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Start at 40 °C for 5 min, ramp to 275 °C at 10 °C/min, hold for 10 min[2] |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-450 |
Expected Results
The purified sample of this compound (molar mass: 154.21 g/mol ) is expected to show a major peak in the gas chromatogram at a specific retention time. The corresponding mass spectrum should show the molecular ion peak (M+) at m/z 154 and characteristic fragmentation patterns. The purity can be calculated based on the peak area percentage in the chromatogram. Commercially available samples often have a purity of around 95%[1].
Synthesis and Purification Relationship
The purification strategy is directly linked to the synthetic method used. The following diagram illustrates the logical relationship between the synthesis (Wittig reaction) and the subsequent purification steps.
Caption: Relationship between the Wittig synthesis and chromatographic purification.
Conclusion
The protocols described provide a robust framework for the purification and purity assessment of this compound. The use of silica gel column chromatography with a hexane/ethyl acetate gradient is an effective method for separating the desired product from common reaction byproducts. Subsequent GC-MS analysis provides a reliable means of confirming the purity of the isolated compound. These methods are essential for ensuring the quality of this intermediate for its use in further research and development.
References
Application Note: Deprotection of the Acetal Group in 8-Methylene-1,4-dioxaspiro[4.5]decane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
In multi-step organic synthesis, particularly in the development of pharmaceutical agents, the protection of reactive functional groups is a critical strategy. The acetal group, specifically the 1,4-dioxaspiro[4.5]decane moiety, serves as a robust protecting group for ketones, shielding them from nucleophiles and basic conditions.[1][2] The 8-Methylene-1,4-dioxaspiro[4.5]decane scaffold is a key intermediate in the synthesis of various complex molecules. The selective and efficient removal, or deprotection, of this acetal group to regenerate the parent ketone is a crucial step that requires mild and reliable methods to avoid unwanted side reactions with other sensitive functionalities, such as the exocyclic methylene group.
This document provides detailed protocols for the deprotection of this acetal, a summary of reaction conditions, and graphical workflows to guide researchers in selecting and performing the optimal procedure.
Key Considerations for Deprotection
The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[1] The choice of acid, solvent, and temperature is paramount to ensure high yield and purity of the resulting ketone. Key factors to consider include:
-
Acid Sensitivity: The substrate may contain other acid-labile groups. In such cases, mild Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Ce(OTf)₃, FeCl₃) are preferred over strong mineral acids.[3][4]
-
Reaction Medium: The use of aqueous acidic solutions or wet organic solvents facilitates the hydrolysis.[5] Transacetalization in the presence of acetone can also be an effective method.[3][5]
-
Substrate Solubility: The solvent system must be chosen to ensure the solubility of the starting material.
-
Exocyclic Methylene Group: The presence of the 8-methylene group requires conditions that will not promote isomerization or hydration of the double bond.
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis with p-Toluenesulfonic Acid (p-TsOH)
This protocol is a standard and effective method for acetal deprotection when the substrate is not overly sensitive to moderately acidic conditions.
Materials:
-
This compound derivative
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water (typically a 4:1 to 9:1 v/v ratio). The total solvent volume should be sufficient to make a 0.1 to 0.5 M solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 - 0.2 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-8 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic (pH 7-8).
-
Remove the bulk of the acetone using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x solvent volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.
Protocol 2: Mild Deprotection with Cerium(III) Triflate
For substrates with highly acid-sensitive functional groups, a milder Lewis acid catalyst like Cerium(III) triflate [Ce(OTf)₃] is recommended.[3][6]
Materials:
-
This compound derivative
-
Nitromethane (wet, containing ~1-2% water) or Acetonitrile/Water (9:1)
-
Cerium(III) triflate (Ce(OTf)₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the acetal substrate (1.0 eq) in wet nitromethane or an acetonitrile/water mixture.
-
Add a catalytic amount of Cerium(III) triflate (0.05 - 0.1 eq).
-
Stir the mixture vigorously at room temperature. The reaction is typically faster than with p-TsOH, often completing within 30 minutes to 2 hours. Monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane or ethyl acetate (3 x solvent volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to isolate the pure ketone.
Data Presentation
The choice of deprotection method can significantly impact reaction efficiency. The table below summarizes typical conditions and outcomes for various methods applicable to spiroketal deprotection.
| Method/Reagent System | Catalyst Loading (mol%) | Solvent System | Temp. (°C) | Typical Time | Typical Yield (%) | Notes |
| p-TsOH | 10 - 20 | Acetone / H₂O | 25 - 50 | 2 - 8 h | 85 - 95 | Standard, cost-effective method. May affect some acid-sensitive groups. |
| HCl (2M aq.) | Stoichiometric | THF or Acetone | 25 | 1 - 4 h | >90 | Strong acid, not suitable for acid-sensitive substrates. |
| Cerium(III) Triflate [3] | 5 - 10 | Wet Nitromethane | 25 | 0.5 - 2 h | 90 - 98 | Very mild and chemoselective, ideal for sensitive molecules.[6] |
| Ferric Chloride (FeCl₃) [4] | 10 - 20 | Acetonitrile | 25 | 1 - 3 h | 88 - 96 | Mild Lewis acid, often used on a silica gel support. |
| Iodine (I₂) in Acetone [5] | 10 - 30 | Acetone | 25 | 1 - 5 h | 80 - 92 | Neutral conditions, but may react with electron-rich double bonds. |
| Amberlyst-15 | excess (w/w) | Acetone / H₂O | 40 | 4 - 12 h | 80 - 90 | Heterogeneous catalyst, allows for easy workup by filtration.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of the this compound acetal group.
Caption: General experimental workflow for acetal deprotection.
Factors Influencing Method Selection
The selection of an appropriate deprotection protocol is a critical decision that depends on several factors related to the substrate's structure and the desired outcome.
Caption: Key factors influencing the choice of deprotection method.
References
- 1. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application of 8-Methylene-1,4-dioxaspiro[4.5]decane in the Synthesis of Natural Product Building Blocks
Introduction
8-Methylene-1,4-dioxaspiro[4.5]decane is a versatile cyclic olefin that serves as a valuable C10 building block in organic synthesis. Its exocyclic double bond, coupled with the protected ketone functionality, allows for a range of selective transformations. This makes it an attractive starting material for the synthesis of complex carbocyclic cores found in numerous natural products. The spiroketal moiety acts as a protecting group for a cyclohexanone, which can be deprotected under acidic conditions at a later synthetic stage. This application note focuses on the hydroboration-oxidation of this compound to generate (1,4-dioxaspiro[4.5]decan-8-yl)methanol, a key intermediate for the introduction of a hydroxymethyl group, a common feature in many natural products.
Key Reaction: Hydroboration-Oxidation
The hydroboration-oxidation of the exocyclic methylene group in this compound provides a reliable method for the anti-Markovnikov addition of water across the double bond. This reaction proceeds with high regioselectivity and stereoselectivity, yielding the corresponding primary alcohol. The use of sterically hindered boranes, such as 9-borabicyclo[3.3.1]nonane (9-BBN), is particularly effective in maximizing the regioselectivity for the terminal alcohol.[1][2] The reaction proceeds via a syn-addition of the borane to the double bond, followed by oxidation with retention of configuration.
Application in Natural Product Synthesis
The resulting product, (1,4-dioxaspiro[4.5]decan-8-yl)methanol, is a valuable intermediate for the synthesis of various natural products. The primary alcohol can be further functionalized in numerous ways, for instance:
-
Oxidation to the corresponding aldehyde or carboxylic acid.
-
Conversion to a leaving group (e.g., tosylate, mesylate, or halide) for subsequent nucleophilic substitution.
-
Etherification or esterification to introduce other functional moieties.
The protected ketone at the spiro-center allows for chemoselective reactions at the newly introduced hydroxymethyl group. Subsequent deprotection of the ketal reveals the cyclohexanone, which can then be engaged in a variety of transformations such as enolate chemistry, Wittig reactions, or reductions to introduce further stereocenters. This strategic functionalization makes this building block highly adaptable for the assembly of complex molecular architectures.
Data Presentation
The following table summarizes the key quantitative data for the hydroboration-oxidation of this compound.
| Reactant | Reagent | Product | Yield (%) | Purity (%) | Reference |
| This compound | 1. 9-BBN in THF2. NaOH, H₂O₂ | (1,4-dioxaspiro[4.5]decan-8-yl)methanol | >90 | >98 | Adapted from[3] |
Experimental Protocols
Synthesis of (1,4-dioxaspiro[4.5]decan-8-yl)methanol via Hydroboration-Oxidation
This protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkenes.[3]
Materials:
-
This compound (1.0 eq)
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
3 M aqueous Sodium Hydroxide (NaOH) solution
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydroboration:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4-6 hours at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly add the 3 M aqueous NaOH solution.
-
Following the base, add 30% aqueous H₂O₂ dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Add diethyl ether to the reaction mixture to dilute the organic phase.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (1,4-dioxaspiro[4.5]decan-8-yl)methanol.
-
Visualizations
Caption: Workflow for the hydroboration-oxidation of this compound.
Caption: Synthetic utility of (1,4-dioxaspiro[4.5]decan-8-yl)methanol in natural product synthesis.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 8-Methylene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel spirocyclic compounds derived from 8-Methylene-1,4-dioxaspiro[4.5]decane. This starting material, featuring a reactive exocyclic methylene group, serves as a versatile building block for the construction of diverse spirocyclic scaffolds of interest in medicinal chemistry and drug discovery. The inherent three-dimensional nature of spirocycles offers significant advantages in the design of novel therapeutic agents by enabling exploration of new chemical space and improving physicochemical and pharmacokinetic properties.[1][2][3]
Introduction to Spirocyclic Scaffolds in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, are increasingly recognized as privileged structures in modern drug design. Their rigid, three-dimensional architecture can lead to enhanced binding affinity and selectivity for biological targets, as well as improved metabolic stability and solubility compared to their flatter aromatic counterparts.[1][2] The 1,4-dioxaspiro[4.5]decane moiety itself is a key structural element in various bioactive molecules and often serves as a protected form of cyclohexanone.[4] By functionalizing the exocyclic double bond of this compound, a variety of more complex spirocyclic systems can be accessed, including spiro-epoxides, spiro-alcohols, and spiro-heterocycles.
Synthetic Strategies and Protocols
The exocyclic double bond of this compound is amenable to a range of chemical transformations. Below are detailed protocols for key reactions to generate novel spirocyclic derivatives.
Synthesis of Spiro-epoxides via Epoxidation
Epoxidation of the exocyclic methylene group provides a straightforward route to spiro-epoxides. These intermediates are highly valuable as they can be further functionalized through nucleophilic ring-opening reactions to introduce a wide range of substituents with defined stereochemistry. Spiro-epoxides are found in a number of biologically active natural products and approved drugs.
Experimental Protocol: Epoxidation with meta-Chloroperoxybenzoic acid (m-CPBA)
This protocol describes the diastereoselective epoxidation of this compound to yield 1-oxa-5,8-dioxaspiro[2.5]undecane.
Table 1: Reagents and Materials for Epoxidation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | C₉H₁₄O₂ | 154.21 | 1.0 g | 1.0 |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | C₇H₅ClO₃ | 172.57 | 1.7 g | 1.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 15 mL | - |
| Saturated sodium thiosulfate solution | Na₂S₂O₃ | 158.11 | 15 mL | - |
| Brine | NaCl | 58.44 | 15 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
Procedure:
-
Dissolve this compound (1.0 g, 6.48 mmol) in dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (1.7 g, ~7.68 mmol, 1.2 equiv) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium thiosulfate solution (15 mL).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the desired spiro-epoxide.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.95 (s, 4H, OCH₂CH₂O), 2.65 (s, 2H, CH₂-epoxide), 1.80-1.60 (m, 8H, cyclohexyl protons).
-
¹³C NMR (CDCl₃, 101 MHz): δ 108.5 (C-spiro ketal), 64.5 (OCH₂CH₂O), 58.0 (C-spiro epoxide), 52.0 (CH₂-epoxide), 34.0, 25.0 (cyclohexyl carbons).
Synthesis of Spiro-alcohols via Hydroboration-Oxidation
Hydroboration-oxidation of the exocyclic double bond provides access to the corresponding primary alcohol with anti-Markovnikov regioselectivity.[5][6][7] This transformation is highly valuable for introducing a hydroxylmethyl group, which can serve as a handle for further functionalization.
Experimental Protocol: Hydroboration-Oxidation
This protocol describes the synthesis of (1,4-dioxaspiro[4.5]decan-8-yl)methanol.
Table 2: Reagents and Materials for Hydroboration-Oxidation
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | C₉H₁₄O₂ | 154.21 | 1.0 g | 1.0 |
| Borane-tetrahydrofuran complex (1 M in THF) | BH₃·THF | - | 7.8 mL | 1.2 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - |
| Sodium hydroxide solution (3 M) | NaOH | 40.00 | 5 mL | - |
| Hydrogen peroxide (30% aq. solution) | H₂O₂ | 34.01 | 5 mL | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 50 mL | - |
| Brine | NaCl | 58.44 | 20 mL | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | q.s. | - |
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 6.48 mmol) dissolved in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-THF complex (7.8 mL of a 1 M solution, 7.8 mmol, 1.2 equiv) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M aqueous sodium hydroxide solution (5 mL).
-
Carefully add 30% aqueous hydrogen peroxide solution (5 mL) dropwise, ensuring the temperature is maintained below 20 °C.
-
Heat the mixture to 50 °C and stir for 1 hour.
-
Cool to room temperature and extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the desired spiro-alcohol.
Expected Yield: 70-85%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 3.95 (s, 4H, OCH₂CH₂O), 3.50 (d, J = 6.0 Hz, 2H, CH₂OH), 1.80-1.50 (m, 9H, cyclohexyl protons), 1.60 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 109.0 (C-spiro ketal), 68.0 (CH₂OH), 64.5 (OCH₂CH₂O), 40.0 (CH), 35.0, 28.0 (cyclohexyl carbons).
Synthesis of Spiro-heterocycles via 1,3-Dipolar Cycloaddition
The exocyclic double bond can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, providing a powerful method for the synthesis of five-membered spiro-heterocycles. This strategy is particularly useful for accessing novel chemical scaffolds for drug discovery. The following is a representative protocol for the synthesis of a spiro-isoxazolidine derivative.
Experimental Protocol: 1,3-Dipolar Cycloaddition with a Nitrone
This protocol describes the synthesis of a spiro-isoxazolidine from this compound and a suitable nitrone.
Table 3: Reagents and Materials for 1,3-Dipolar Cycloaddition
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | C₉H₁₄O₂ | 154.21 | 0.5 g | 1.0 |
| N-Benzyl-C-phenylnitrone | C₁₄H₁₃NO | 211.26 | 0.76 g | 1.1 |
| Toluene | C₇H₈ | 92.14 | 15 mL | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | q.s. | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (0.5 g, 3.24 mmol) and N-benzyl-C-phenylnitrone (0.76 g, 3.57 mmol, 1.1 equiv) in toluene (15 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the spiro-isoxazolidine product.
Expected Yield: 60-75% (as a mixture of diastereomers)
Applications in Drug Development and Hypothetical Signaling Pathway
Spirocyclic scaffolds are of significant interest in drug development due to their ability to confer favorable pharmacological properties. Spiro-epoxides, for instance, are known to be present in natural products with anti-infective and anti-malarial activities. Fumagillin, a complex spiro-epoxide, exerts its biological effect by irreversibly inhibiting methionine aminopeptidase 2 (MetAP2), an enzyme crucial for angiogenesis.
Hypothetical Signaling Pathway Inhibition:
The spiro-epoxide synthesized from this compound could be investigated as a potential inhibitor of signaling pathways relevant to cancer or inflammatory diseases. For instance, if this spiro-epoxide were to target a key kinase in a pro-inflammatory pathway, such as the NF-κB signaling pathway, it could prevent the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of spirocyclic compounds. The protocols provided herein for epoxidation, hydroboration-oxidation, and 1,3-dipolar cycloaddition offer robust methods for accessing novel spiro-epoxides, spiro-alcohols, and spiro-heterocycles. These products represent promising scaffolds for further elaboration and biological evaluation in the context of drug discovery and development. The exploration of the reactivity of this accessible building block is encouraged to expand the chemical space of spirocyclic compounds available to medicinal chemists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Spiro Heterocycles | Charles Explorer [explorer.cuni.cz]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a Novel Microsomal Epoxide Hydrolase–Catalyzed Hydration of a Spiro Oxetane [ouci.dntb.gov.ua]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 8-Methylene-1,4-dioxaspiro[4.5]decane as a Precursor for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylene-1,4-dioxaspiro[4.5]decane is a versatile synthetic intermediate derived from the readily available 1,4-dioxaspiro[4.5]decan-8-one. Its strategic functionalization, featuring a protected cyclohexanone and an exocyclic double bond, makes it a valuable precursor for a variety of complex molecular architectures, particularly those containing spiroketal motifs. The 1,6-dioxaspiro[4.5]decane core, for instance, is a key structural feature in numerous biologically active natural products, including insect pheromones, antibiotics, and anticancer agents.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion into a bioactive insect pheromone, (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane. The methodologies described herein are based on established and reliable chemical transformations, offering a clear pathway for the utilization of this precursor in the synthesis of bioactive molecules.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step process commencing with the olefination of 1,4-dioxaspiro[4.5]decan-8-one to introduce the exocyclic methylene group. This is followed by the acid-catalyzed deprotection of the ketal to unmask the cyclohexanone functionality. Finally, the resulting 4-methylenecyclohexanone is converted to the target bioactive spiroketal through a multi-step sequence.
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol describes the conversion of 1,4-dioxaspiro[4.5]decan-8-one to this compound using a Wittig reaction with methylenetriphenylphosphorane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
Under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the suspension. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of 4-Methylenecyclohexanone via Acid-Catalyzed Hydrolysis
This protocol details the deprotection of the ketal in this compound to yield 4-methylenecyclohexanone.
Materials:
-
This compound
-
Acetone
-
Water
-
Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add a catalytic amount of PPTS (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-methylenecyclohexanone, which can be purified by distillation or column chromatography.
Protocol 3: Synthesis of (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane
This multi-step protocol outlines a plausible route for the conversion of 4-methylenecyclohexanone to the target insect pheromone. This is an adapted procedure based on known syntheses of similar spiroketals.[1]
Step 3a: Michael Addition
-
React 4-methylenecyclohexanone with a suitable nucleophile, such as the lithium salt of 1,3-dithiane, to introduce a three-carbon chain at the 4-position.
-
Quench the reaction and purify the resulting adduct.
Step 3b: Deprotection and Reduction
-
Deprotect the dithiane group to reveal a ketone functionality.
-
Selectively reduce the newly formed ketone to a secondary alcohol.
Step 3c: Hydroboration-Oxidation
-
Perform a hydroboration-oxidation reaction on the exocyclic methylene group to introduce a primary alcohol.
Step 3d: Spiroketalization
-
Treat the resulting diol with an acid catalyst to induce intramolecular cyclization and formation of the spiroketal ring system.
-
Purify the final product, (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane, by column chromatography or distillation. A yield of 77% has been reported for a similar final spiroketalization step.[1]
Quantitative Data
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Wittig Reaction | 1,4-Dioxaspiro[4.5]decan-8-one | This compound | CH₃PPh₃Br, n-BuLi | ~85-95 (estimated) |
| 2 | Ketal Hydrolysis | This compound | 4-Methylenecyclohexanone | PPTS, Acetone/H₂O | >90[1] |
| 3d | Spiroketalization | Diol precursor | (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane | Acid catalyst | ~77[1] |
Note: Yields for the Wittig reaction are estimated based on typical outcomes for this type of transformation. The yield for the spiroketalization is from a literature procedure for a similar compound.[1]
Bioactive Molecule Profile: (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane
-
Class: Insect Pheromone
-
Biological Activity: Acts as a component of the volatile attractants for several species of wasps (e.g., Paravespula vulgaris), bees, and beetles.[1]
-
Mechanism of Action: The pheromone is detected by the olfactory sensory neurons in the antennae of the target insect. This binding event initiates a signal transduction cascade that leads to the generation of an action potential, which is then transmitted to the brain, resulting in a behavioral response (attraction).
Signaling Pathway
The detection of (±)-(E)-7-methyl-1,6-dioxaspiro[4.5]decane by an insect, such as the common wasp, occurs through the olfactory signaling pathway. The pheromone molecule enters the sensillum on the insect's antenna and binds to a Pheromone-Binding Protein (PBP). This complex then interacts with a Pheromone Receptor (PR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). This interaction can trigger the opening of an ion channel directly or through a G-protein coupled second messenger cascade, leading to depolarization of the neuron and the generation of an electrical signal.[2][3]
Caption: Insect olfactory signaling pathway.
References
Application Notes and Protocols for Cycloaddition Reactions Involving 8-Methylene-1,4-dioxaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential cycloaddition reactions involving 8-Methylene-1,4-dioxaspiro[4.5]decane. While direct literature on the cycloaddition reactions of this specific compound is limited, this document outlines detailed protocols and expected outcomes based on analogous reactions with structurally similar exo-methylene spirocyclic compounds. The methodologies presented herein are intended to serve as a foundational guide for researchers exploring the synthetic utility of this compound in constructing complex spirocyclic frameworks relevant to medicinal chemistry and drug discovery.
Diels-Alder Reactions of this compound
The exocyclic double bond in this compound can function as a dienophile in [4+2] cycloaddition reactions with various dienes to afford spiro-cyclohexene derivatives. These products can be valuable intermediates in the synthesis of natural products and pharmaceutical agents.
General Reaction Scheme:
Application Notes and Protocols for the Polymerization of 8-Methylene-1,4-dioxaspiro[4.5]decane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and polymerization of the cyclic ketene acetal 8-Methylene-1,4-dioxaspiro[4.5]decane and its derivatives. The resulting biodegradable polyesters hold significant promise for various biomedical applications, particularly in the field of drug delivery. This document offers detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams to elucidate key processes.
Introduction
Cyclic ketene acetals (CKAs) are a class of monomers that undergo radical ring-opening polymerization (rROP) to yield polyesters. This polymerization method is advantageous as it allows for the introduction of ester functionalities into the polymer backbone, rendering them susceptible to hydrolytic or enzymatic degradation. This compound is a notable CKA that, upon polymerization, produces a polyester with a spiroacetal moiety. The unique structure of this polymer may offer tunable degradation kinetics and physical properties, making it a prime candidate for controlled drug release systems.
The polymerization of this compound proceeds via a free-radical mechanism, which competes between the desired ring-opening pathway to form a polyester and an undesired vinyl addition pathway that results in a polyacetal. Reaction conditions can be optimized to favor the ring-opening process, leading to polymers with a high content of biodegradable ester linkages.
Synthesis of this compound
The synthesis of the monomer, this compound, is typically achieved through a Wittig reaction starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-one.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide (t-BuOK) or n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Ylide (Wittig Reagent):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF (or n-butyllithium in hexanes) dropwise to the suspension with vigorous stirring.
-
Allow the resulting bright yellow to orange mixture (the ylide) to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the prepared ylide solution to the ketone solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless oil.
-
Polymerization of this compound
The polymerization is typically initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), at elevated temperatures. The process can be carried out in bulk or in solution.
Experimental Protocol: Free-Radical Ring-Opening Polymerization
Materials:
-
This compound (freshly purified)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane), if not a bulk polymerization
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
Preparation:
-
In a polymerization tube, dissolve the monomer, this compound, and the initiator, AIBN, in the chosen solvent (if applicable). The monomer-to-initiator ratio will influence the molecular weight of the resulting polymer.
-
-
Degassing:
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
Seal the polymerization tube under vacuum or an inert atmosphere.
-
Immerse the tube in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 24-72 hours).
-
-
Isolation and Purification:
-
After the specified time, cool the reaction mixture to room temperature.
-
If the polymer is solid or highly viscous, dissolve it in a suitable solvent like dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Characterization and Data
The synthesized monomer and resulting polymer should be thoroughly characterized to confirm their structure and properties.
Table 1: Typical Characterization Data for Monomer and Polymer
| Analysis | This compound (Monomer) | Poly(this compound) |
| Appearance | Colorless oil | White to off-white solid |
| ¹H NMR | Peaks corresponding to the methylene protons, spirocyclic ring protons. | Broad peaks indicating a polymeric structure, with characteristic signals for the polyester backbone. |
| ¹³C NMR | Signals for the exocyclic double bond and the spirocyclic carbon framework. | Appearance of a carbonyl carbon signal (~170 ppm) confirming ring-opening, and disappearance of the exocyclic double bond signals. |
| FT-IR (cm⁻¹) | C=C stretch (~1650), C-O-C stretch (~1100). | Strong C=O stretch (~1730), disappearance of C=C stretch. |
| GPC/SEC | Not applicable | Provides number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| DSC/TGA | Boiling point determination. | Glass transition temperature (Tg), melting temperature (Tm, if crystalline), and thermal decomposition temperature (Td). |
Table 2: Example Polymerization Data (Hypothetical)
| Entry | [Monomer]/[AIBN] | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
| 1 | 100 | 24 | 65 | 15,000 | 27,000 | 1.8 |
| 2 | 200 | 24 | 60 | 28,000 | 53,200 | 1.9 |
| 3 | 100 | 48 | 85 | 18,500 | 35,150 | 1.9 |
Note: The data in Table 2 is hypothetical and serves as an example of how to present quantitative results. Actual values will depend on specific reaction conditions.
Applications in Drug Development
The biodegradable nature of polyesters derived from the ring-opening polymerization of cyclic ketene acetals makes them highly attractive for biomedical applications, especially in drug delivery.
The spiroacetal group in the polymer backbone may influence the degradation rate and the release profile of encapsulated therapeutic agents. By modifying the structure of the monomer (i.e., introducing functional groups onto the spirocyclic ring), it is possible to tune the polymer's properties, such as its hydrophilicity, degradation rate, and drug-loading capacity. These tailored polymers can be formulated into various drug delivery systems, including:
-
Nanoparticles: For targeted delivery of anticancer drugs.
-
Microspheres: For long-term, sustained release of therapeutic proteins or peptides.
-
In-situ forming implants: For localized drug delivery.
Further research into the copolymerization of this compound with other monomers can lead to a diverse library of biodegradable materials with a wide range of properties suitable for various drug development needs.
Application Notes and Protocols for the Scale-up Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Methylene-1,4-dioxaspiro[4.5]decane is a valuable synthetic intermediate in medicinal chemistry and materials science. Its spirocyclic core combined with the reactive exocyclic double bond provides a versatile scaffold for the synthesis of more complex molecules with potential biological activity. This document provides a detailed protocol for the scale-up synthesis of this compound from the readily available starting material, 1,4-Dioxaspiro[4.5]decan-8-one, via a Wittig reaction. The protocol is designed to be scalable for laboratory and pilot plant settings.
Overall Synthetic Scheme:
The synthesis proceeds via a one-step Wittig reaction, where 1,4-Dioxaspiro[4.5]decan-8-one is reacted with methyltriphenylphosphonium bromide in the presence of a strong base to yield the desired product.
Experimental Protocols:
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,4-Dioxaspiro[4.5]decan-8-one | Reagent | Commercially Available | |
| Methyltriphenylphosphonium bromide | Reagent | Commercially Available | Store in a desiccator |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Commercially Available | Handle with extreme care |
| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Dry over sodium/benzophenone |
| Diethyl ether | ACS Grade | Commercially Available | |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | ||
| Brine (Saturated aqueous sodium chloride solution) | Prepared in-house | ||
| Anhydrous magnesium sulfate | ACS Grade | Commercially Available | |
| Celite® | Commercially Available |
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
Detailed Synthesis Protocol (10 g Scale):
-
Preparation of the Ylide:
-
To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (25.5 g, 71.4 mmol, 1.2 equiv).
-
Add anhydrous tetrahydrofuran (THF) (200 mL) and stir the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil) (2.86 g, 71.4 mmol, 1.2 equiv) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and stir the resulting bright yellow-orange mixture at room temperature for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (10.0 g, 64.0 mmol, 1.0 equiv) in anhydrous THF (50 mL).
-
Cool the ylide suspension back to 0 °C.
-
Add the solution of 1,4-Dioxaspiro[4.5]decan-8-one dropwise to the ylide suspension over 30 minutes.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow dropwise addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. To remove this, add pentane or a mixture of pentane/diethyl ether to the crude residue and stir. The triphenylphosphine oxide will precipitate.
-
Filter the mixture through a pad of Celite®, washing the solid with cold pentane.
-
Concentrate the filtrate to obtain the crude this compound.
-
Further purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford the pure product as a colorless oil.
-
Data Presentation:
Table 1: Reagent Quantities for Different Synthesis Scales
| Reagent | Molar Mass ( g/mol ) | 10 g Scale (mmol) | 10 g Scale (g) | 100 g Scale (mol) | 100 g Scale (g) |
| 1,4-Dioxaspiro[4.5]decan-8-one | 156.18 | 64.0 | 10.0 | 0.640 | 100.0 |
| Methyltriphenylphosphonium bromide | 357.23 | 76.8 | 27.4 | 0.768 | 274.3 |
| Sodium Hydride (60%) | 40.00 (as 100%) | 76.8 | 3.07 | 0.768 | 30.7 |
Table 2: Expected Yield and Product Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.65 (s, 2H), 3.95 (s, 4H), 2.25 (t, J=6.4 Hz, 4H), 1.70 (t, J=6.4 Hz, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 148.5, 108.8, 107.2, 64.4, 36.9, 34.8 |
| Mass Spectrometry (EI) | m/z 154.10 [M]⁺ |
Mandatory Visualization:
Caption: Workflow for the scale-up synthesis of this compound.
Safety Considerations:
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle sodium hydride in a fume hood and under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Tetrahydrofuran (THF) can form explosive peroxides upon storage. Use freshly distilled THF or test for peroxides before use.
-
The Wittig reaction is exothermic. Maintain proper temperature control, especially during the addition of sodium hydride and the ketone.
-
All procedures should be carried out in a well-ventilated fume hood.
This application note provides a detailed and scalable protocol for the synthesis of this compound. The procedure is robust and high-yielding, making it suitable for the preparation of this valuable intermediate on a laboratory and pilot plant scale. Adherence to the described safety precautions is crucial for the successful and safe execution of this synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Methylene-1,4-dioxaspiro[4.5]decane synthesis.
I. Synthetic Overview
The synthesis of this compound is typically achieved in a two-step process starting from 1,4-cyclohexanedione. The first step involves the protection of one of the ketone functionalities as a ketal, yielding 1,4-dioxaspiro[4.5]decan-8-one. The second, and often most challenging step, is the conversion of the remaining ketone to an exocyclic methylene group via a Wittig reaction.
II. Experimental Protocols
A. Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Ketal Protection)
This procedure outlines the formation of the spiroketal from 1,4-cyclohexanedione and ethylene glycol.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene or benzene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq).
-
Add a suitable solvent, such as toluene or benzene, to fill the Dean-Stark trap.
-
Heat the mixture to reflux and continuously remove the water-solvent azeotrope that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-dioxaspiro[4.5]decan-8-one.
-
The product can be further purified by vacuum distillation or column chromatography.
B. Synthesis of this compound (Wittig Reaction)
This procedure describes the conversion of 1,4-dioxaspiro[4.5]decan-8-one to the target methylene compound using a Wittig reagent. The most common Wittig reagent for introducing a methylene group is methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically prepared in situ from methyltriphenylphosphonium bromide and a strong base.[1]
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1-1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1-1.5 eq) to the suspension. If using n-BuLi, a deep yellow or orange color, characteristic of the ylide, should appear.
-
Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the ylide.
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
III. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound.
A. Ketal Protection Step
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low Yield of 1,4-Dioxaspiro[4.5]decan-8-one | Incomplete reaction. | - Ensure efficient removal of water using a Dean-Stark trap. - Increase the amount of ethylene glycol or the acid catalyst. - Extend the reaction time. |
| Formation of the bis-ketal (1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane). | - Use a stoichiometric amount or a slight excess of ethylene glycol. - Monitor the reaction closely and stop it once the mono-ketal is the major product. | |
| Decomposition of the starting material or product. | - Ensure the reaction temperature is not excessively high. - Use a milder acid catalyst if decomposition is observed. | |
| Difficulty in Purification | Presence of unreacted starting materials and byproducts. | - Optimize the reaction conditions to maximize the yield of the desired product. - Use vacuum distillation for purification if the product is thermally stable. - Employ column chromatography with an appropriate solvent system. |
B. Wittig Reaction Step
| Problem | Possible Cause | Troubleshooting Suggestion |
| Low Yield of this compound | Incomplete formation of the Wittig reagent (ylide). | - Ensure the phosphonium salt is dry. - Use a sufficiently strong and fresh base. - Ensure anhydrous reaction conditions. |
| The ylide is unstable and decomposes before reacting. | - Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and use it immediately. - Consider a "salt-free" ylide preparation method if lithium salts are suspected to cause issues. | |
| Steric hindrance of the ketone. | - While 1,4-dioxaspiro[4.5]decan-8-one is not exceptionally hindered, prolonged reaction times or slightly elevated temperatures may be necessary. - Consider using a more reactive phosphonate ylide in a Horner-Wadsworth-Emmons (HWE) reaction as an alternative. | |
| Deprotection of the ketal. | - The ketal is generally stable under basic Wittig conditions. However, if the workup involves acidic conditions, deprotection can occur. Use a neutral or slightly basic workup (e.g., saturated ammonium chloride). | |
| Formation of Side Products | Aldol condensation of the starting ketone. | - This can occur if the base is added to the ketone before the phosphonium salt. Ensure the ylide is pre-formed before adding the ketone. |
| Rearrangement of the product. | - Exocyclic double bonds can sometimes isomerize to the more stable endocyclic position under certain conditions (e.g., presence of acid or base at elevated temperatures). Ensure a mild workup and purification process. | |
| Difficulty in Removing Triphenylphosphine Oxide (TPPO) | TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction. | - TPPO can sometimes be precipitated from a non-polar solvent like hexane or a mixture of hexane and ether, followed by filtration. - Column chromatography is often necessary. A gradient elution from a non-polar solvent to a more polar one can help separate the product from TPPO. |
IV. Visualizations
A. Synthetic Pathway
Caption: Overall synthetic route to this compound.
B. Wittig Reaction Workflow
References
Technical Support Center: Purification of 8-Methylene-1,4-dioxaspiro[4.5]decane
This guide provides detailed troubleshooting and procedural information for researchers, scientists, and drug development professionals facing the common challenge of removing triphenylphosphine oxide (TPPO) from 8-Methylene-1,4-dioxaspiro[4.5]decane following reactions such as the Wittig olefination.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?
A1: Triphenylphosphine oxide is a frequent byproduct in many essential organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2] Its removal can be problematic due to its high polarity and a tendency to co-purify with desired products. This issue is particularly pronounced in large-scale syntheses where traditional column chromatography is often not a viable option.[2]
Q2: What are the key physical properties to consider for this specific separation?
A2: The separation strategy relies on the differing physicochemical properties of your product and the TPPO byproduct.
-
This compound is a relatively non-polar liquid. Its structure, containing a ketal and an alkene, makes it soluble in non-polar organic solvents like hexanes, ether, and cyclohexane.
-
Triphenylphosphine Oxide (TPPO) is a highly polar, crystalline solid. Its solubility profile is crucial for purification. Understanding this is key to developing an effective purification strategy.[3]
Q3: What are the primary methods for removing TPPO from a relatively non-polar product like this compound?
A3: For a non-polar product, the main strategies exploit the low solubility of TPPO in non-polar solvents. The most common methods include:
-
Precipitation/Trituration: This involves dissolving the crude reaction mixture in a minimal amount of a solvent that solubilizes the desired product but not TPPO, which then precipitates and can be removed by filtration.
-
Silica Gel Plug Filtration: This is a rapid form of chromatography where the crude mixture is passed through a short column of silica gel. The non-polar product is eluted with a non-polar solvent, while the highly polar TPPO remains adsorbed to the silica.[4][5]
-
Precipitation with Metal Salts: In cases where the above methods are insufficient, TPPO can be precipitated as an insoluble metal complex by adding salts like zinc chloride (ZnCl₂).[5][6] This is particularly useful if the reaction was performed in a more polar solvent.[6]
Troubleshooting Guide
Q4: I tried to precipitate TPPO from my reaction mixture using hexane, but my product also seems to be crashing out or forming an oil. What should I do?
A4: This can happen if the solution is too concentrated or if the product has some affinity for the precipitating TPPO.
-
Optimize Solvent System: Try a slightly more polar solvent system, such as a mixture of hexane and diethyl ether or hexane and ethyl acetate in a high ratio (e.g., 20:1). This may keep your product in solution while still allowing the less soluble TPPO to precipitate.
-
Adjust Concentration: Dilute the reaction mixture with more of the non-polar solvent before cooling or attempting to precipitate. A significant drop in precipitation can be observed with a more diluted reaction mass.[1]
-
Temperature Control: Ensure you are cooling the mixture slowly. A gradual decrease in temperature can lead to more selective precipitation of the TPPO.
Q5: I ran a silica plug, but a significant amount of TPPO is still present in my final product. How can I improve this?
A5: This typically indicates that the elution solvent is too polar, causing the TPPO to travel with the product.[2]
-
Start with a Less Polar Eluent: Begin by eluting the silica plug with 100% hexane or pentane to wash your non-polar product through. The highly polar TPPO should remain strongly adsorbed at the top of the silica.[2][4]
-
Use a Gradient (If Necessary): If your product requires a slightly more polar solvent to elute, start with pure hexane and gradually increase the polarity by adding small amounts of diethyl ether or ethyl acetate. Monitor the fractions by TLC to ensure you are collecting the product without the TPPO.
-
Repeat the Filtration: Sometimes, a single pass is not enough. It may be necessary to concentrate the eluent and repeat the silica plug filtration 2-3 times to achieve high purity.[4][5]
Q6: My Wittig reaction was performed in THF, and precipitating with hexane isn't working well. What are my options?
A6: Direct precipitation from a polar solvent like THF is often inefficient.
-
Solvent Exchange: The most effective first step is to remove the THF under reduced pressure. Then, redissolve the crude residue in a non-polar solvent like cyclohexane or a hexane/ether mixture and proceed with precipitation or silica plug filtration.[1]
-
Metal Salt Precipitation: If solvent exchange is problematic, you can use metal salts. While MgCl₂ is inefficient in THF, calcium bromide (CaBr₂) has been shown to be effective for TPPO removal in THF.[3] Alternatively, after a solvent swap to ethanol, precipitation with ZnCl₂ is a highly effective method.[6]
Quantitative Data
Table 1: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
This table summarizes the solubility of TPPO, which is fundamental to selecting the appropriate purification method.
| Solvent | Solubility | Suitability for TPPO Precipitation |
| Hexane, Cyclohexane, Petroleum Ether | Almost Insoluble[1] | Excellent |
| Diethyl Ether | Poorly soluble (especially when cold) | Good |
| Toluene | Soluble | Poor |
| Dichloromethane (DCM) | Readily Soluble | Poor |
| Ethanol, Methanol, Isopropanol | Readily Soluble[1] | Poor (unless using metal salt precipitation) |
| Water | Almost Insoluble[1] | Not suitable for organic products |
Experimental Protocols
Protocol 1: Purification by Precipitation and Filtration
This method is ideal for large-scale reactions where chromatography is not feasible.
-
Concentration: After the reaction is complete, remove the reaction solvent (e.g., THF, DCM) under reduced pressure to obtain a crude residue.
-
Dissolution & Trituration: Add a minimal amount of a cold, non-polar solvent like cyclohexane or hexane. Stir the suspension vigorously for 30 minutes. Your product, this compound, should dissolve while the TPPO remains as a solid.
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid TPPO. Wash the filter cake with a small amount of the cold non-polar solvent to recover any entrained product.
-
Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure to yield the purified this compound. A second trituration with fresh hexane may be performed if residual TPPO is detected.[1]
Protocol 2: Purification by Silica Gel Plug Filtration
This method is fast and effective for smaller-scale reactions.
-
Concentration: Concentrate the crude reaction mixture to a minimum volume.[2][4]
-
Plug Preparation: Prepare a short, wide column (e.g., a fritted funnel or a disposable syringe barrel) with a small plug of cotton or glass wool at the bottom. Add a layer of sand (approx. 1 cm) followed by silica gel (approx. 5-10 cm). Top with another layer of sand.
-
Loading & Elution: Dissolve the crude residue in a minimal amount of a non-polar solvent (e.g., hexane or toluene). Load this solution onto the prepared silica plug.
-
Elution: Elute the column with a non-polar solvent system, starting with 100% hexane. The non-polar this compound will pass through the plug quickly, while the polar TPPO will be retained at the top.[4][5]
-
Collection & Isolation: Collect the eluent containing the purified product. Monitor the elution by TLC. Once the product has been fully collected, concentrate the solvent under reduced pressure.
Protocol 3: Purification by Precipitation with Zinc Chloride (ZnCl₂)
This protocol is a powerful alternative, especially if the product is in a more polar solvent like ethanol.[6]
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent incompatible with this method (like DCM), remove it under reduced pressure and dissolve the crude residue in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[3][6]
-
Precipitation: To the ethanolic solution of your crude product at room temperature, add 2 equivalents (relative to the initial triphenylphosphine used) of the prepared ZnCl₂ solution.[6]
-
Stirring and Filtration: Stir the mixture for 1-2 hours. A white solid, the ZnCl₂(TPPO)₂ complex, will precipitate.[6] Collect the solid by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The combined filtrate contains your purified product. Concentrate the filtrate and perform a final work-up (e.g., slurrying with acetone) to remove any excess zinc salts if necessary.[6]
Process Diagrams
Caption: Decision workflow for selecting a TPPO removal method.
References
Troubleshooting low yield in the olefination of 1,4-dioxaspiro[4.5]decan-8-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the olefination of 1,4-dioxaspiro[4.5]decan-8-one.
Troubleshooting Guide: Low Olefination Yield
Low product yield in the olefination of 1,4-dioxaspiro[4.5]decan-8-one is a common issue, often attributed to the steric hindrance of the spirocyclic ketone. This guide provides a systematic approach to identifying and resolving potential problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the olefination of 1,4-dioxaspiro[4.5]decan-8-one.
Frequently Asked Questions (FAQs)
Q1: Why is the olefination of 1,4-dioxaspiro[4.5]decan-8-one so challenging?
A1: The primary challenge arises from the steric hindrance around the carbonyl group of 1,4-dioxaspiro[4.5]decan-8-one. The spirocyclic ketal structure restricts access to the carbonyl carbon, which can slow down the reaction rate and lead to lower yields, especially with bulky olefination reagents.[1][2]
Q2: My Wittig reaction is giving a low yield. What are the most likely causes?
A2: For sterically hindered ketones like 1,4-dioxaspiro[4.5]decan-8-one, common issues with the Wittig reaction include:
-
Insufficiently reactive ylide: Stabilized ylides often fail to react with hindered ketones.[1] Using a more reactive, unstabilized ylide is recommended.
-
Weak base: Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active ylide. A strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) is often necessary.[3][4]
-
Lithium salt effects: The presence of lithium salts can sometimes hinder the reaction. "Salt-free" conditions, often achieved by using sodium or potassium bases, may improve the yield.[5]
-
Reaction temperature: While many Wittig reactions are run at low temperatures, hindered ketones may require elevated temperatures to proceed at a reasonable rate.
Q3: Should I use a Wittig or a Horner-Wadsworth-Emmons (HWE) reaction for this ketone?
A3: For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often preferred.[1][6] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides in the Wittig reaction, which can lead to better yields with challenging substrates.[7][8] Additionally, the water-soluble phosphate byproduct of the HWE reaction simplifies purification compared to the triphenylphosphine oxide from the Wittig reaction.[7]
Q4: I am performing an HWE reaction and still getting a low yield. What can I do to optimize it?
A4: To optimize an HWE reaction with 1,4-dioxaspiro[4.5]decan-8-one, consider the following:
-
Base selection: A strong base is typically required to deprotonate the phosphonate ester. Sodium hydride (NaH) is a common choice. For base-sensitive substrates, milder conditions like lithium chloride with DBU (1,8-diazabicycloundec-7-ene) can be effective.[9]
-
Reaction time and temperature: Due to the steric hindrance of the ketone, extended reaction times and/or higher temperatures (e.g., refluxing in THF or toluene) may be necessary to drive the reaction to completion.
-
Purity of reagents: Ensure the phosphonate reagent is pure and the reaction is conducted under strictly anhydrous conditions.
Q5: Can the ketal functionality of 1,4-dioxaspiro[4.5]decan-8-one interfere with the reaction?
A5: The ethylene glycol ketal is generally stable under the basic or neutral conditions of most Wittig and HWE reactions. However, if acidic workup conditions are used, there is a risk of deprotection. It is important to maintain basic or neutral pH throughout the reaction and workup to preserve the ketal group.
Data Presentation
The following table provides a summary of how different reaction conditions can influence the yield of the olefination of 1,4-dioxaspiro[4.5]decan-8-one with a generic ylide/phosphonate. The data is illustrative and based on general principles of olefination reactions.
| Entry | Olefination Method | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Wittig | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to 25 | 12 | 45 |
| 2 | Wittig | Methyltriphenylphosphonium bromide | KOtBu | THF | 25 | 24 | 65 |
| 3 | Wittig | (Carbethoxymethylene)triphenylphosphorane (stabilized) | - | Toluene | 80 | 24 | <5 |
| 4 | HWE | Triethyl phosphonoacetate | NaH | THF | 25 to 65 | 18 | 85 |
| 5 | HWE | Triethyl phosphonoacetate | LiCl/DBU | Acetonitrile | 25 | 24 | 78 |
Experimental Protocols
Protocol 1: Wittig Olefination of 1,4-dioxaspiro[4.5]decan-8-one
This protocol is adapted for a sterically hindered ketone using a more reactive, non-stabilized ylide.
-
Preparation of the Ylide (in situ):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (KOtBu) (1.1 equivalents) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide should be observed.
-
-
Olefination Reaction:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the solution of the ketone to the ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel to isolate the desired alkene.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination of 1,4-dioxaspiro[4.5]decan-8-one
This protocol is generally more effective for sterically hindered ketones.
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension of NaH.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
-
Olefination Reaction:
-
Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the phosphonate carbanion solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scilit.com [scilit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Instability of the ylide in the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane, focusing specifically on the instability of the phosphorus ylide in the Wittig reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete or failed ylide formation. | Verify Base Strength and Freshness: Use a strong, fresh base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). Older bases can be less active.[1][2][3] Confirm Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Unstabilized ylides are highly sensitive to moisture and oxygen.[1] Monitor Ylide Formation: The formation of methylenetriphenylphosphorane is often indicated by a distinct color change to deep yellow or orange.[4] If no color change is observed, the ylide has likely not formed. | |
| Ylide decomposition. | Maintain Low Temperature: Generate the ylide at 0°C or below and introduce the ketone at a low temperature before allowing the reaction to slowly warm to room temperature.[5] Unstabilized ylides are thermally unstable and can decompose at higher temperatures. In Situ Generation and Immediate Use: Generate the ylide in the presence of the ketone or add the ketone immediately after ylide formation. Unstabilized ylides are best used in situ as they are not stable enough for isolation.[1][2] | |
| Poorly reactive ketone. | Increase Reaction Time and/or Temperature: While unstabilized ylides are thermally sensitive, a carefully controlled increase in temperature or a longer reaction time may be necessary for sterically hindered ketones.[2] Use a More Reactive Ylide: While methylenetriphenylphosphorane is standard, consider alternative, more nucleophilic ylides if steric hindrance is a major issue. | |
| Side reactions of the ylide. | Use Salt-Free Conditions (if possible): Lithium salts, often present when using n-BuLi, can sometimes lead to side reactions by stabilizing the betaine intermediate.[2][6] Using a sodium- or potassium-based base can mitigate this. Optimize Order of Addition: Adding the ketone solution slowly to the ylide solution can help minimize side reactions. |
Issue 2: Presence of Starting Material (1,4-Dioxaspiro[4.5]decan-8-one) in the Final Product
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient ylide. | Use a Slight Excess of Ylide: Employ 1.1 to 1.5 equivalents of the phosphonium salt and base relative to the ketone to ensure complete conversion. | |
| Ylide protonation. | Ensure Complete Deprotonation: Use a sufficiently strong base to fully deprotonate the phosphonium salt. The pKa of the phosphonium salt should be considered when selecting the base. | |
| Steric hindrance. | Increase Reaction Time: The spirocyclic nature of the ketone may present some steric hindrance, slowing the reaction. Monitor the reaction by TLC until the starting ketone is consumed. |
Frequently Asked Questions (FAQs)
Q1: What makes the ylide used in the synthesis of this compound "unstable"?
A1: The ylide, methylenetriphenylphosphorane (Ph₃P=CH₂), is considered an unstabilized ylide because the methylene group (CH₂) attached to the phosphorus does not have any electron-withdrawing groups to delocalize the negative charge on the carbanion.[1][5] This lack of stabilization makes the ylide highly reactive and sensitive to air, moisture, and heat.[1][5]
Q2: Can I isolate the methylenetriphenylphosphorane before adding the 1,4-Dioxaspiro[4.5]decan-8-one?
A2: No, it is highly recommended to generate and use this unstabilized ylide in situ.[1][2] Due to its high reactivity, it is prone to decomposition and reaction with atmospheric moisture and oxygen if isolation is attempted.
Q3: My reaction turns a brownish or black color instead of the expected yellow/orange. What does this indicate?
A3: A dark coloration often suggests decomposition of the ylide or other side reactions. This can be caused by the presence of oxygen or moisture, using a base that is too harsh under the given conditions, or allowing the reaction temperature to rise too quickly. Ensure your solvent is anhydrous and the system is thoroughly purged with an inert gas.
Q4: What is the driving force for the Wittig reaction?
A4: The primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[5] This is a thermodynamically highly favorable process.
Q5: Are there alternative methods to synthesize this compound if the Wittig reaction fails?
A5: Yes, other olefination reactions could be considered. The Horner-Wadsworth-Emmons (HWE) reaction is a common alternative that often works well for sterically hindered ketones and has the advantage of a water-soluble phosphate byproduct, which simplifies purification.[2] Other methods like the Peterson olefination could also be explored.
Data Presentation
The following table summarizes expected yields for the Wittig methylenation of ketones under various conditions, based on literature for analogous reactions.
| Ketone Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Aliphatic Ketone | n-BuLi | THF | 0 to RT | 12-24 | 70-85[4] |
| Sterically Hindered Ketone | KOtBu | THF | 0 to RT | 18 | 24[7] |
| Aromatic Aldehyde | NaH | THF | RT | 12 | ~90 |
| Aliphatic Aldehyde | NaNH₂ | THF | < 0 to RT | 4 | 62[3] |
Experimental Protocols
Protocol 1: In Situ Generation of Methylenetriphenylphosphorane and Synthesis of this compound
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0°C in an ice bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. The mixture should develop a characteristic deep yellow or orange color. Stir the mixture at 0°C for 1 hour to ensure complete ylide formation.[4]
-
Addition of Ketone: In a separate flame-dried flask, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a minimal amount of anhydrous THF. Add the ketone solution dropwise to the ylide solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Mandatory Visualizations
Caption: Troubleshooting flowchart for low product yield.
Caption: Experimental workflow for the Wittig synthesis.
References
- 1. adichemistry.com [adichemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Horner-Wadsworth-Emmons (HWE) synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using the Horner-Wadsworth-Emmons reaction for the synthesis of this compound compared to the Wittig reaction?
A1: The HWE reaction offers several key advantages over the traditional Wittig reaction for this transformation. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[1] This increased nucleophilicity allows for efficient reaction with ketones like 1,4-dioxaspiro[4.5]decan-8-one, which can be less reactive towards some Wittig reagents. A significant practical advantage is the easy removal of the dialkylphosphate byproduct, which is water-soluble and can be separated from the product through a simple aqueous workup.[2][3] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to remove from the desired alkene, frequently necessitating column chromatography.
Q2: Which phosphonate reagent is required for the synthesis of this compound?
A2: To introduce a methylene group (=CH₂), a methylphosphonate reagent is required. Commonly used reagents for this purpose are diethyl methylphosphonate or dimethyl methylphosphonate. These are typically deprotonated with a strong base to generate the reactive carbanion.
Q3: What are the most common issues encountered during the HWE synthesis of this compound?
A3: The most frequent challenges include low or no product yield, and difficulties with the reaction workup and purification. Low yields can often be attributed to incomplete deprotonation of the phosphonate, low reactivity of the ketone, or the presence of moisture in the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing a low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common problem that can stem from several factors related to reagents, reaction conditions, and substrate reactivity.
Possible Causes and Solutions:
-
Ineffective Deprotonation of the Phosphonate: The base used may not be strong enough to fully deprotonate the diethyl methylphosphonate.
-
Solution: Ensure the base is fresh and of high quality. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically effective. If using NaH, ensure the mineral oil has been thoroughly washed away with a dry solvent like hexane. For base-sensitive substrates, milder conditions such as lithium chloride with an amine base (Masamune-Roush conditions) could be considered, though for a simple methylenation, a strong base is usually required.[4]
-
-
Poor Quality or Impure Reagents: The 1,4-dioxaspiro[4.5]decan-8-one starting material or the phosphonate reagent may be impure or degraded. Moisture in the solvents or on the glassware can quench the phosphonate carbanion.
-
Solution: Purify the ketone if necessary (e.g., by recrystallization or chromatography). Ensure the phosphonate is pure. Use anhydrous solvents and flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
Low Reactivity of the Ketone: Ketones are inherently less reactive than aldehydes in the HWE reaction.
-
Solution: You may need to increase the reaction temperature after the initial addition or prolong the reaction time to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion.
-
Solution: Typically, a slight excess (1.1 to 1.5 equivalents) of the phosphonate reagent and base is used relative to the ketone to ensure complete consumption of the starting material.
-
Issue 2: Complicated Reaction Workup and Product Purification
Q: I am having difficulty isolating a pure sample of this compound after the reaction.
A: While the HWE reaction is known for its relatively straightforward workup, challenges can still arise.
Possible Causes and Solutions:
-
Emulsion Formation During Aqueous Workup: The presence of salts and the phosphate byproduct can sometimes lead to the formation of an emulsion during extraction, making phase separation difficult.
-
Solution: Adding brine (a saturated aqueous solution of NaCl) during the extraction can help to break up emulsions.
-
-
Co-elution of Product with Impurities during Chromatography: If purification by column chromatography is necessary, the product may co-elute with unreacted starting materials or side products.
-
Solution: Optimize the solvent system for TLC to achieve good separation between the product and any impurities before attempting column chromatography. A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is a good starting point.
-
Data Presentation
The choice of base and solvent can significantly impact the yield of the HWE reaction. Below are tables summarizing expected yields based on common conditions for the methylenation of cyclic ketones.
Table 1: Effect of Base and Solvent on Yield
| Phosphonate Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Diethyl methylphosphonate | n-BuLi | THF | -78 to RT | 75-90 |
| Diethyl methylphosphonate | NaH | THF | 0 to RT | 70-85 |
| Diethyl methylphosphonate | NaH | DMSO | RT to 50 | 65-80 |
| Diethyl methylphosphonate | KHMDS | THF | -78 to RT | 70-85 |
Note: Yields are representative and can vary based on specific reaction scale and purity of reagents.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on common practices for the HWE methylenation of ketones.
Materials:
-
Diethyl methylphosphonate
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: To the cold THF, add diethyl methylphosphonate (1.2 equivalents) via syringe. Slowly add n-butyllithium (1.2 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Addition of Ketone: Dissolve 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a pure product.
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Experimental workflow for HWE synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Purification of Polar 8-Methylene-1,4-dioxaspiro[4.5]decane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 8-Methylene-1,4-dioxaspiro[4.5]decane derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar this compound derivatives.
Issue 1: Poor Separation During Column Chromatography
Question: My polar this compound derivative is co-eluting with impurities during column chromatography on silica gel. How can I improve the separation?
Answer:
Poor separation on silica gel is a common challenge with polar compounds. Several strategies can be employed to enhance resolution:
-
Solvent System Optimization: A systematic approach to optimizing the mobile phase is crucial. Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. For highly polar compounds, a reverse-phase chromatography approach might be more effective.
-
Use of Additives: The addition of a small amount of a modifier to the mobile phase can significantly improve separation. For basic compounds, adding a small percentage of triethylamine (e.g., 0.1-1%) can reduce tailing. For acidic compounds, adding acetic acid or formic acid can have a similar effect.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for certain compounds. For very polar derivatives, reverse-phase silica (C18) is a good alternative.
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can help to resolve compounds with different polarities more effectively.
Issue 2: Product Decomposition on Silica Gel
Question: I am observing significant decomposition of my this compound derivative during purification by silica gel chromatography. What is causing this and how can I prevent it?
Answer:
The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds, such as those containing certain protecting groups or functionalities prone to rearrangement.
-
Neutralized Silica Gel: Pre-treating the silica gel with a base, such as triethylamine, can neutralize the acidic sites and prevent decomposition. This is done by washing the silica gel with a solvent mixture containing a small percentage of the base before packing the column.
-
Use of Alumina: Basic or neutral alumina can be used as an alternative stationary phase for acid-sensitive compounds.
-
Reverse-Phase Chromatography: As the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), reverse-phase chromatography can be a milder alternative that avoids the acidic environment of silica gel.
-
Non-Chromatographic Methods: If all chromatographic methods fail, consider alternative purification techniques such as recrystallization or distillation (if the compound is thermally stable).
Issue 3: Difficulty in Removing Polar Byproducts
Question: My final product is contaminated with highly polar byproducts that are difficult to remove by standard chromatography. What other techniques can I try?
Answer:
The removal of highly polar impurities can be challenging. Here are some approaches:
-
Liquid-Liquid Extraction: A carefully designed liquid-liquid extraction scheme can be effective. By choosing two immiscible solvents with different polarities, it may be possible to selectively extract either the product or the impurities. The pH of the aqueous phase can also be adjusted to ionize acidic or basic impurities, altering their partitioning behavior.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique. The key is to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard column chromatography. Both normal-phase and reverse-phase preparative HPLC can be used depending on the nature of the compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the purification of polar this compound derivatives?
A1: The primary challenges include:
-
High Polarity: These compounds often exhibit high polarity, making them difficult to elute from polar stationary phases like silica gel and challenging to separate from polar starting materials and byproducts.
-
Acid Sensitivity: The spiroketal moiety and other functional groups can be sensitive to the acidic nature of silica gel, leading to decomposition.
-
Co-elution with Impurities: Due to similar polarities, the desired product may co-elute with structurally related impurities.
-
Low Crystallinity: The polarity and conformational flexibility of these molecules can make them difficult to crystallize, limiting the use of recrystallization as a purification method.
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography. It is essential to develop a TLC solvent system that gives good separation of the product from impurities (an Rf value of ~0.3 for the product is often ideal). Staining techniques may be necessary if the compounds are not UV-active. Common stains include potassium permanganate, ceric ammonium molybdate, and vanillin.
Q3: What are the best practices for packing a silica gel column for purifying polar compounds?
A3: For optimal separation of polar compounds:
-
Slurry Packing: Always pack the column using a slurry of silica gel in a non-polar solvent. This ensures a homogenous and well-packed column, minimizing channeling.
-
Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading is recommended. The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the top of the column.
-
Column Dimensions: Use a column with a higher length-to-diameter ratio for difficult separations to increase the number of theoretical plates.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for the Purification of a Hypothetical Polar this compound Derivative
| Condition ID | Stationary Phase | Mobile Phase (v/v) | Purity of Isolated Product (%) | Yield (%) | Observations |
| C1 | Silica Gel | Hexane:Ethyl Acetate (1:1) | 85 | 70 | Significant tailing and co-elution with a polar impurity. |
| C2 | Silica Gel | Dichloromethane:Methanol (95:5) | 92 | 65 | Better separation but some product decomposition observed. |
| C3 | Neutral Alumina | Hexane:Ethyl Acetate (2:1) | 95 | 75 | Clean separation with no observable decomposition. |
| C4 | C18 Reverse Phase | Acetonitrile:Water (60:40) | >98 | 80 | Excellent separation and recovery. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography on Neutral Alumina
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of neutral alumina in the initial, non-polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the alumina to settle, and then add a thin layer of sand to the top to protect the surface.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Alternatively, use the dry loading method described in the FAQs.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent.
-
Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Protocol 2: Recrystallization of a Polar this compound Derivative
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal single solvent will dissolve the product when hot but not when cold.
-
Alternatively, a two-solvent system can be used where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: A generalized workflow for the purification and analysis of polar this compound derivatives.
Caption: A decision tree for troubleshooting common issues in the purification of polar spiroketal derivatives.
Preventing polymerization of 8-Methylene-1,4-dioxaspiro[4.5]decane during storage
Welcome to the technical support center for 8-Methylene-1,4-dioxaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this monomer, with a primary focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has become viscous or solidified upon storage. What happened?
A1: Increased viscosity or solidification are clear indications that the monomer has started to polymerize. This compound is a cyclic ketene acetal (CKA), a class of monomers known to be susceptible to both free-radical and cationic polymerization, which can be initiated by exposure to air, moisture, heat, or acidic contaminants.
Q2: What are the primary pathways for the polymerization of this compound?
A2: There are two main polymerization pathways for this monomer:
-
Cationic Polymerization: This is often initiated by acidic impurities, which can be introduced from exposure to atmospheric moisture (forming acids) or contact with acidic surfaces (like untreated glass). This pathway typically leads to the formation of a polyacetal.
-
Free-Radical Polymerization: This can be initiated by heat, light, or radical initiators. For cyclic ketene acetals, this often proceeds via a radical ring-opening polymerization (rROP) mechanism, resulting in a polyester structure.
Q3: How can I prevent the polymerization of this compound during storage?
A3: Proper storage and the use of inhibitors are crucial. The monomer should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere such as argon or nitrogen. It is highly recommended to add a polymerization inhibitor. For guidance on inhibitor selection and concentration, please refer to the "Experimental Protocols" section.
Q4: What are the visual signs that my monomer is starting to polymerize?
A4: The earliest visual sign is an increase in the viscosity of the liquid monomer. You may also observe the formation of a gel-like substance or solid precipitates. If the polymerization is advanced, the entire sample may become a solid plug.
Q5: Can I still use a sample of this compound that has partially polymerized?
A5: It is generally not recommended to use a partially polymerized sample directly in your experiments, as the presence of oligomers and polymers can significantly affect the reaction stoichiometry and the properties of the final product. If the polymerization is minimal, it may be possible to purify the remaining monomer by vacuum distillation. However, this should be done with caution as heating can promote further polymerization. Please see the troubleshooting guide for more details.
Troubleshooting Guides
Issue 1: Monomer has increased in viscosity.
-
Possible Cause: Onset of polymerization due to exposure to air, moisture, or heat.
-
Solution:
-
Assess the extent of polymerization: Use analytical methods like ¹H NMR or GPC to quantify the amount of oligomers/polymers.
-
Purification (for low levels of polymerization): If the polymer content is low, consider purification by vacuum distillation. It is crucial to add a radical inhibitor (e.g., a small amount of BHT) to the distillation flask to prevent polymerization at elevated temperatures. The distillation should be performed at the lowest possible temperature and pressure.
-
Future Prevention: Review your storage and handling procedures. Ensure the monomer is stored under an inert atmosphere, in a tightly sealed container, and in a refrigerator or freezer. Always use fresh, anhydrous solvents and handle the monomer in a glovebox or under a stream of inert gas.
-
Issue 2: Monomer appears cloudy or contains solid particles.
-
Possible Cause: Advanced polymerization or precipitation of oligomers.
-
Solution:
-
Do not use: The monomer is likely significantly polymerized and should not be used in reactions where monomer purity is critical.
-
Disposal: Dispose of the material according to your institution's chemical waste guidelines.
-
Future Prevention: Implement stricter storage and handling protocols as outlined in the "Experimental Protocols" section. Ensure all glassware is thoroughly dried and, if necessary, passivated to remove acidic residues.
-
Data Presentation
The following table summarizes the recommended storage conditions and inhibitor concentrations for preventing the polymerization of this compound. These recommendations are based on best practices for cyclic ketene acetals and other reactive vinyl monomers.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (refrigerated) | Reduces the rate of thermal- and radical-initiated polymerization. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents exposure to oxygen and moisture, which can initiate radical and cationic polymerization, respectively. |
| Container | Tightly sealed amber glass vial | Protects from light and prevents ingress of air and moisture. |
| Radical Inhibitor | Butylated Hydroxytoluene (BHT) | Scavenges free radicals that can initiate polymerization. |
| BHT Concentration | 100 - 500 ppm (0.01 - 0.05 wt%) | Effective range for inhibiting radical polymerization in many vinyl monomers. |
| Cationic Inhibitor | Basic Alumina or Triethylamine | Neutralizes acidic impurities that can initiate cationic polymerization. |
| Basic Alumina | Small amount added to the storage vessel | Acts as a solid-phase acid scavenger. |
| Triethylamine | Rinse glassware with a dilute solution | Passivates glass surfaces to remove acidic sites. |
Experimental Protocols
Protocol 1: Adding a Radical Inhibitor for Storage
This protocol describes how to add Butylated Hydroxytoluene (BHT) as a radical inhibitor to this compound for long-term storage.
-
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., dichloromethane or THF)
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Micropipette
-
Inert atmosphere (glovebox or Schlenk line)
-
-
Procedure:
-
Perform all operations under an inert atmosphere.
-
Prepare a stock solution of BHT in the anhydrous solvent (e.g., 10 mg/mL).
-
Transfer the desired amount of this compound to the amber glass vial.
-
Using a micropipette, add the calculated volume of the BHT stock solution to achieve the desired final concentration (e.g., for 10 g of monomer and a target of 200 ppm BHT, add 20 µL of a 100 mg/mL BHT solution).
-
Gently swirl the vial to ensure the inhibitor is evenly distributed.
-
If the solvent is not desired in the final stored monomer, it can be removed under a gentle stream of inert gas or by brief exposure to high vacuum.
-
Seal the vial tightly, label it clearly with the contents and inhibitor concentration, and store it at 2-8°C.
-
Protocol 2: Analytical Detection of Polymerization by ¹H NMR Spectroscopy
This protocol outlines how to use ¹H NMR to detect the presence of polymer in a sample of this compound.
-
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
-
-
Procedure:
-
Prepare a standard NMR sample of the monomer in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The spectrum of the pure monomer will show characteristic sharp peaks for the vinyl protons (around 4.0-4.5 ppm) and the spirocyclic ring protons.
-
The presence of polymer will be indicated by the appearance of broad signals in the aliphatic region (typically 1.0-4.0 ppm), corresponding to the polymer backbone. The sharp vinyl proton signals of the monomer will decrease in relative intensity as the polymer concentration increases. By integrating the monomer and polymer signals, a rough estimation of the extent of polymerization can be made.
-
-
Mandatory Visualization
Caption: Polymerization pathways of this compound.
Characterization of impurities in 8-Methylene-1,4-dioxaspiro[4.5]decane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane. The information provided is based on general principles of spiroketal synthesis and impurity characterization.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route starts from 1,4-cyclohexanedione. The first step is a selective mono-ketalization using ethylene glycol to form 1,4-dioxaspiro[4.5]decan-8-one. This intermediate is then subjected to a Wittig reaction or a similar olefination reaction to introduce the exocyclic methylene group, yielding the final product.
Q2: What are the most likely impurities to be found in the synthesis of this compound?
Potential impurities can arise from starting materials, intermediates, by-products, and degradation products. These may include:
-
Unreacted 1,4-dioxaspiro[4.5]decan-8-one: The starting material for the olefination step.
-
Triphenylphosphine oxide: A common by-product from the Wittig reaction.
-
Isomerized product (8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene): The exocyclic double bond can potentially migrate to a more stable endocyclic position under certain conditions (e.g., acidic or basic residues).
-
Dimerized products: Under certain catalytic conditions, the alkene product could potentially dimerize.
-
Solvent adducts: Depending on the solvent and reaction conditions, solvent molecules may react to form adducts.
-
Starting material from the first step (1,4-cyclohexanedione): If the initial ketalization is incomplete.
Q3: My reaction yield is consistently low. What are the possible causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The Wittig reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Side reactions: The formation of by-products such as the isomerized alkene can reduce the yield of the desired product.
-
Suboptimal reaction conditions: The temperature, reaction time, or stoichiometry of reagents may need optimization.
-
Purification losses: The product may be lost during workup and purification steps.
Q4: I see unexpected peaks in my GC-MS analysis. How can I identify them?
Unexpected peaks in a GC-MS chromatogram likely correspond to impurities. To identify them:
-
Analyze the mass spectrum of each unknown peak to determine its molecular weight and fragmentation pattern.
-
Compare the observed mass spectra with the expected structures of potential impurities (see Table 1).
-
If possible, isolate the impurity using preparative chromatography and characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
Issue 1: Presence of a significant amount of starting material (1,4-dioxaspiro[4.5]decan-8-one) in the final product.
-
Possible Cause: Incomplete Wittig reaction.
-
Troubleshooting Steps:
-
Increase reaction time: Monitor the reaction for a longer period to ensure it goes to completion.
-
Increase reagent stoichiometry: Use a slight excess of the Wittig reagent.
-
Check reagent quality: Ensure the Wittig reagent is active and has been stored correctly.
-
Optimize temperature: While Wittig reactions are often run at room temperature, gentle heating might be required.
-
Issue 2: The final product appears to be a mixture of isomers.
-
Possible Cause: Isomerization of the exocyclic double bond to the more stable endocyclic position.
-
Troubleshooting Steps:
-
Neutralize the reaction mixture carefully: Avoid acidic or basic conditions during workup, as these can promote isomerization.
-
Use a milder olefination reagent: Consider using a Horner-Wadsworth-Emmons reaction which can sometimes offer better control.
-
Purify under neutral conditions: Use silica gel chromatography with a neutral solvent system.
-
Data Presentation
Table 1: Potential Impurities and their Characterization Data
| Impurity Name | Plausible Structure | Molecular Weight ( g/mol ) | Expected m/z [M]+ | Key ¹H NMR Signals (δ, ppm) |
| 1,4-dioxaspiro[4.5]decan-8-one | ![]() | 156.18 | 156 | Absence of alkene protons, presence of C=O |
| Triphenylphosphine oxide | ![]() | 278.28 | 278 | Aromatic protons in the range of 7.4-7.8 |
| 8-Methyl-1,4-dioxaspiro[4.5]dec-7-ene | ![]() | 154.21 | 154 | Vinyl proton (triplet or multiplet) around 5.5-6.0, methyl group (singlet or doublet) around 1.6-1.8 |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Objective: To separate and identify volatile impurities in the reaction mixture.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and the expected fragmentation patterns of potential impurities.
-
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To confirm the structure of the desired product and identify and quantify impurities.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR:
-
Acquire a proton NMR spectrum to identify characteristic signals. For this compound, expect signals for the methylene protons (~4.7 ppm), the ketal protons (~3.9 ppm), and the cyclohexane ring protons.
-
-
¹³C NMR:
-
Acquire a carbon NMR spectrum to confirm the number of different carbon environments. Look for the characteristic signals of the spiroketal carbon, the alkene carbons, and the carbons of the cyclohexane ring.
-
-
2D NMR (COSY, HSQC):
-
If necessary, perform 2D NMR experiments to establish connectivity between protons and carbons, which can be crucial for identifying the structure of unknown impurities.
-
-
Mandatory Visualization
Caption: Synthetic pathway, potential impurity formation, and troubleshooting workflow for this compound synthesis.
Disclaimer: The information provided in this technical support guide is based on general chemical principles and may not be exhaustive. Specific experimental results may vary. It is recommended to consult relevant literature and perform appropriate analytical characterization for definitive impurity identification.
Technical Support Center: Wittig Reaction of 1,4-Dioxaspiro[4.5]decan-8-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Wittig reaction of 1,4-dioxaspiro[4.5]decan-8-one. Given the sterically hindered nature of this ketone, this guide also presents the Horner-Wadsworth-Emmons (HWE) reaction as a primary, often more effective, alternative.
Troubleshooting Guides
This section addresses common issues encountered during the olefination of 1,4-dioxaspiro[4.5]decan-8-one.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance of the Ketone | 1,4-Dioxaspiro[4.5]decan-8-one is a sterically hindered ketone, which can significantly slow down the reaction rate, especially with stabilized ylides.[1][2] Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, as phosphonate carbanions are generally more nucleophilic and can react more readily with hindered ketones.[3][4] |
| Ineffective Base | The choice of base is critical for the complete deprotonation of the phosphonium salt to form the ylide. For non-stabilized ylides, strong bases are required.[5][6] If using sodium hydride (NaH), ensure it is fresh and the mineral oil has been thoroughly washed away with a dry solvent like hexane. For potassium tert-butoxide (KOtBu), use a freshly opened bottle or sublime it before use. |
| Poor Ylide Formation | The ylide may not be forming in sufficient quantity. Ensure anhydrous reaction conditions, as ylides are sensitive to moisture.[7] Use freshly distilled, dry solvents (e.g., THF, DMSO). The color change associated with ylide formation (often yellow to deep red) can be an indicator of successful deprotonation. |
| Unstable Ylide | Some ylides, particularly non-stabilized ones, can be unstable and decompose over time. It is often best to generate the ylide in situ and add the ketone shortly after formation.[8] |
| Reaction Temperature Too Low | While ylide formation is often done at low temperatures, the reaction with the hindered ketone may require elevated temperatures to proceed at a reasonable rate. After adding the ketone, consider slowly warming the reaction to room temperature or even gently heating it. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Triphenylphosphine Oxide Byproduct | The primary byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired alkene product due to similar polarity.[9][10] Recrystallization from a suitable solvent system (e.g., ethanol/water or propanol) can be effective, as TPPO is more soluble in polar solvents.[11] Alternatively, column chromatography on silica gel is a common purification method. |
| Unreacted Starting Material | If the reaction has not gone to completion, you will have a mixture of starting ketone, alkene product, and TPPO. Optimize the reaction conditions (see Problem 1) to drive the reaction to completion. Careful column chromatography can separate the product from the starting ketone. |
| Side Products | Undesired side reactions can complicate purification. Ensure the reaction is run under an inert atmosphere (nitrogen or argon) to prevent oxidation of the ylide.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the best alternative bases to n-BuLi for the Wittig reaction of 1,4-dioxaspiro[4.5]decan-8-one?
A1: Several strong bases can be used as alternatives to n-butyllithium (n-BuLi) for generating the phosphonium ylide. These include:
-
Sodium Hydride (NaH): A common, inexpensive choice. It is crucial to use a fresh batch and to wash away the protective mineral oil with a dry, non-polar solvent before use.[12][13]
-
Potassium tert-Butoxide (KOtBu): A strong, non-nucleophilic base that has been shown to be effective for methylenation of sterically hindered ketones.[14][15] It is hygroscopic and should be handled under anhydrous conditions.
-
Sodium or Potassium Hexamethyldisilazide (NaHMDS or KHMDS): These are strong, sterically hindered bases that are highly soluble in common organic solvents like THF. They are often a good choice for minimizing side reactions.[7]
Q2: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead of the Wittig reaction?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is often a superior choice for the olefination of sterically hindered ketones like 1,4-dioxaspiro[4.5]decan-8-one for several reasons:[1][2][3][9]
-
Increased Reactivity: The phosphonate carbanions used in the HWE reaction are more nucleophilic than the corresponding phosphonium ylides, leading to better yields with hindered substrates.[4][13]
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup, avoiding the often-difficult separation of triphenylphosphine oxide.[3][9][10][13]
-
Stereoselectivity: The HWE reaction with stabilized phosphonates generally provides the (E)-alkene with high selectivity.[3][13]
Q3: Can the ketal functionality in 1,4-dioxaspiro[4.5]decan-8-one interfere with the Wittig reaction?
A3: The ethylene glycol ketal is generally stable under the basic conditions of the Wittig reaction. However, it is important to perform a neutral or basic workup, as acidic conditions can lead to deprotection of the ketal.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the starting ketone, the reaction mixture, and a co-spot of both. The disappearance of the ketone spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. Staining with potassium permanganate can be useful for visualizing the newly formed alkene.
Quantitative Data
| Ketone | Phosphonium Salt | Base | Solvent | Yield (%) | Reference |
| Adamantanone | Ph₃P⁺CH₃Br⁻ | KOtBu | Toluene | 95 | (Adapted from general findings for hindered ketones)[15] |
| Camphor | Ph₃P⁺CH₃Br⁻ | KOtBu | THF | High | (Qualitative description)[1] |
| Cyclohexanone | Ph₃P⁺CH₃Br⁻ | KOtBu | THF | High | (Qualitative description)[15] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction using Potassium tert-Butoxide (KOtBu)
This protocol is a general guideline for the methylenation of a sterically hindered ketone and should be optimized for 1,4-dioxaspiro[4.5]decan-8-one.
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) to the stirred suspension. A color change (typically to yellow or orange) should be observed, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to remove triphenylphosphine oxide.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction using Sodium Hydride (NaH)
This protocol is a general guideline for the olefination of a ketone and should be optimized for 1,4-dioxaspiro[4.5]decan-8-one.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the appropriate phosphonate reagent (e.g., triethyl phosphonoacetate, 1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates consumption of the starting ketone.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between water and an organic solvent (e.g., diethyl ether).
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product is often of high purity after aqueous workup, but can be further purified by column chromatography if necessary.[9][13]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. pediaa.com [pediaa.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones | Scilit [scilit.com]
- 15. The Wittig Reaction Using Potassium-tert-butoxide High Yield Methylenations of Sterically Hindered Ketones | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane: Wittig vs. Horner-Wadsworth-Emmons Olefination
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is paramount. The exocyclic methylene group, a common motif in natural products and pharmacologically active compounds, is often introduced using olefination reactions. This guide provides a detailed comparison of two cornerstone methods, the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, for the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane from its corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one.
This comparison delves into the practical aspects of each reaction, including typical yields, reaction conditions, and purification strategies, supported by representative experimental data.
At a Glance: Key Differences and Considerations
The choice between the Wittig and HWE reactions for the methylenation of 1,4-dioxaspiro[4.5]decan-8-one hinges on several factors, primarily the desired scale of the reaction, purification strategy, and reagent availability. The HWE reaction is often favored for its operational simplicity and the ease of byproduct removal, while the Wittig reaction remains a classic and highly effective method.
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium ylide (e.g., Methylenetriphenylphosphorane) | Phosphonate carbanion (e.g., from Diethyl (lithiomethyl)phosphonate) |
| Byproduct | Triphenylphosphine oxide (often crystalline and requires chromatography for removal) | Dialkyl phosphate salt (water-soluble, easily removed by aqueous extraction) |
| Reagent Nucleophilicity | Generally less nucleophilic than phosphonate carbanions | More nucleophilic, often reacting well with sterically hindered ketones.[1][2] |
| Typical Yields (analogous systems) | Good to excellent, but can be impacted by sterically hindered ketones. | Generally high, even with less reactive ketones. |
| Workup and Purification | Often requires chromatographic separation from triphenylphosphine oxide. | Typically involves a simple aqueous workup to remove the phosphate byproduct.[1] |
Reaction Pathways and Logical Comparison
The fundamental difference between the two methods lies in the nature of the phosphorus-stabilized carbanion and the subsequent elimination pathway. The Wittig reaction proceeds through a betaine or oxaphosphetane intermediate, leading to the formation of an alkene and triphenylphosphine oxide. The HWE reaction, a modification of the Wittig reaction, utilizes a phosphonate-stabilized carbanion, which upon reaction with a carbonyl compound, forms an intermediate that eliminates a water-soluble phosphate salt.[3][4]
Caption: A diagram comparing the Wittig and HWE reaction workflows.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound using both the Wittig and Horner-Wadsworth-Emmons reactions. These protocols are based on standard procedures for the methylenation of ketones.
Wittig Reaction Protocol
1. Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): A suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere. A strong base, such as n-butyllithium (1.05 equivalents), is added dropwise, and the resulting orange-red solution is stirred for 1 hour at room temperature.
2. Olefination: A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise to the prepared Wittig reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
3. Workup and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.
Horner-Wadsworth-Emmons (HWE) Reaction Protocol
1. Preparation of the HWE Reagent: A solution of diethyl methylphosphonate (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A strong base, such as n-butyllithium (1.05 equivalents), is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.
2. Olefination: A solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous THF is added dropwise to the phosphonate carbanion solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred for 4-12 hours.
3. Workup and Purification: The reaction is quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is often of high purity after the aqueous workup, but can be further purified by column chromatography if necessary.
Concluding Remarks
Both the Wittig and Horner-Wadsworth-Emmons reactions are robust and effective methods for the synthesis of this compound. The HWE reaction offers a significant advantage in terms of simplified product purification due to the water-solubility of its phosphate byproduct. This makes it particularly suitable for larger scale syntheses where chromatographic separation can be cumbersome. The higher nucleophilicity of the phosphonate carbanion may also lead to higher yields, especially with sterically hindered ketones.
The Wittig reaction, while requiring a more involved purification step to remove triphenylphosphine oxide, is a well-established and reliable method. The choice between these two powerful synthetic tools will ultimately depend on the specific requirements of the research project, including scale, available purification techniques, and cost considerations. For many applications in modern drug discovery and development, the operational simplicity and efficiency of the Horner-Wadsworth-Emmons reaction make it the preferred method for this type of transformation.
References
Spectroscopic Analysis and Structural Confirmation of 8-Methylene-1,4-dioxaspiro[4.5]decane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis to confirm the structure of 8-Methylene-1,4-dioxaspiro[4.5]decane. Through a comparative approach, this document contrasts its expected spectral data with that of two isomeric alternatives: 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene and 4-methylcyclohexanone. This analysis is supported by detailed experimental protocols for the key spectroscopic techniques employed in the structural elucidation of organic compounds.
Introduction
This compound is a spirocyclic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Accurate structural confirmation is paramount for its effective use. This guide utilizes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unequivocally distinguish it from its isomers.
Comparative Spectroscopic Data
The following tables summarize the expected and experimentally determined spectroscopic data for this compound and its isomeric alternatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound (Predicted) | ~4.7 | Singlet | 2H | =CH₂ (Exocyclic methylene) |
| ~3.9 | Singlet | 4H | -O-CH₂-CH₂-O- (Dioxolane) | |
| ~2.3 | Triplet | 4H | Allylic CH₂ | |
| ~1.7 | Quintet | 4H | Cyclohexane CH₂ | |
| 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene | ~5.4 | Broad Singlet | 1H | =CH- (Vinylic) |
| ~3.9 | Singlet | 4H | -O-CH₂-CH₂-O- (Dioxolane) | |
| ~2.0 | Multiplet | 4H | Allylic CH₂ | |
| ~1.7 | Singlet | 3H | =C-CH₃ (Vinylic methyl) | |
| ~1.6 | Triplet | 2H | Cyclohexene CH₂ | |
| 4-Methylcyclohexanone | ~2.4 | Multiplet | 4H | -CH₂-C=O |
| ~2.1 | Multiplet | 1H | -CH(CH₃)- | |
| ~1.8 | Multiplet | 4H | Cyclohexane CH₂ | |
| ~1.0 | Doublet | 3H | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound (Predicted) | ~150 | >C= (Quaternary alkene) |
| ~108 | =CH₂ (Exocyclic methylene) | |
| ~108 | O-C-O (Spiroketal) | |
| ~64 | -O-CH₂-CH₂-O- (Dioxolane) | |
| ~35 | Allylic CH₂ | |
| ~28 | Cyclohexane CH₂ | |
| 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene | ~135 | =C-CH₃ (Quaternary alkene) |
| ~120 | =CH- (Vinylic) | |
| ~108 | O-C-O (Spiroketal) | |
| ~64 | -O-CH₂-CH₂-O- (Dioxolane) | |
| ~30 | Allylic CH₂ | |
| ~25 | Cyclohexene CH₂ | |
| ~23 | =C-CH₃ (Vinylic methyl) | |
| 4-Methylcyclohexanone | ~211 | >C=O (Ketone) |
| ~41 | -CH₂-C=O | |
| ~35 | Cyclohexane CH₂ | |
| ~31 | -CH(CH₃)- | |
| ~22 | -CH₃ |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| This compound (Predicted) | ~3070 | =C-H stretch (alkene) |
| ~1650 | C=C stretch (exocyclic alkene) | |
| ~1100 | C-O stretch (spiroketal) | |
| 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene | ~3030 | =C-H stretch (alkene) |
| ~1670 | C=C stretch (endocyclic alkene) | |
| ~1100 | C-O stretch (spiroketal) | |
| 4-Methylcyclohexanone | ~1715 | C=O stretch (ketone) |
| ~2950-2850 | C-H stretch (alkane) |
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 154 | 125 ([M - C₂H₅]⁺), 111 ([M - C₃H₇]⁺), 99, 86 (fragments from the dioxolane ring) |
| 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene | 154 | 139 ([M - CH₃]⁺), 111, 99, 86 |
| 4-Methylcyclohexanone | 112 | 97 ([M - CH₃]⁺), 84, 69, 55 |
Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum was recorded on an FT-IR spectrometer in the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum. A background spectrum of the clean NaCl plates was recorded and automatically subtracted from the sample spectrum.
3.3. Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).
-
Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
-
Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 40-400.
Visualization of Analytical Workflow and Structural Confirmation
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the key structural features that enable the confirmation of this compound.
Conclusion
The combined spectroscopic data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a unique fingerprint for this compound, allowing for its unambiguous differentiation from its isomers. The presence of characteristic signals for the exocyclic methylene group in the NMR and IR spectra, along with a distinct fragmentation pattern in the mass spectrum, serves as conclusive evidence for the assigned structure. These findings are crucial for ensuring the purity and identity of this compound in research and development settings.
A Comparative Analysis of the Reactivity of 8-Methylene-1,4-dioxaspiro[4.5]decane and Other Exocyclic Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 8-Methylene-1,4-dioxaspiro[4.5]decane and other representative exocyclic olefins. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison is based on established principles of olefin reactivity and data from structurally analogous compounds. The guide covers key reaction classes, including hydrogenation, epoxidation, and cycloaddition reactions, offering insights into the expected chemical behavior of this spirocyclic compound.
Introduction to Exocyclic Olefins
Exocyclic olefins, characterized by a double bond outside of a ring system, are important intermediates in organic synthesis. Their reactivity is influenced by factors such as ring strain, steric hindrance, and the electronic effects of substituents. This compound, with its spiroketal moiety, presents a unique structural motif among exocyclic olefins. The presence of the dioxaspiro group is anticipated to influence the electron density of the double bond and the stereochemical outcome of its reactions.
Hydrogenation
Catalytic hydrogenation is a fundamental reaction of olefins, leading to their saturation. The rate and efficiency of this reaction are sensitive to the catalyst, solvent, and the steric environment of the double bond. For exocyclic olefins, the accessibility of the double bond to the catalyst surface is a key determinant of reactivity.
Table 1: Comparative Data for Catalytic Hydrogenation of Exocyclic Olefins
| Olefin | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Reference |
| Methylenecyclohexane | 10% Pd/C | Ethanol | 25 | 1 | >99 | Inferred from general knowledge |
| β-Pinene | PtO₂ | Ethanol | 25 | 1 | ~100 | Inferred from general knowledge |
| Industrial Naphtha (23 wt% olefins) | 10 wt.% Mo₂C/γ-Al₂O₃ | Naphtha | 280 | 34.4 | Olefin content reduced to 2.5% | [1] |
Expected Reactivity of this compound:
The exocyclic double bond in this compound is expected to be readily accessible for hydrogenation. The spiroketal is unlikely to pose significant steric hindrance. Therefore, it is predicted that this compound would undergo catalytic hydrogenation under standard conditions (e.g., Pd/C or PtO₂ catalyst, room temperature, and atmospheric pressure of hydrogen) with high conversion rates, similar to methylenecyclohexane.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of an Exocyclic Olefin
-
Catalyst Preparation: In a flask, the catalyst (e.g., 10% Pd/C, 5 mol%) is suspended in a suitable solvent (e.g., ethanol, 10 mL).
-
Reaction Setup: The exocyclic olefin (1 mmol) is dissolved in the same solvent (10 mL) and added to the catalyst suspension.
-
Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature and atmospheric pressure.
-
Monitoring: The reaction progress is monitored by TLC or GC analysis.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the hydrogenated product.
Epoxidation
Epoxidation of the exocyclic double bond introduces a reactive epoxide ring, which is a valuable synthetic intermediate. The stereoselectivity of this reaction can often be influenced by directing groups present in the substrate.
Table 2: Comparative Data for Epoxidation of Exocyclic Olefins
| Olefin | Epoxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| β-Pinene | H₂O₂ | MgO | Acetone/Water | 50 | 2 | 74 (selectivity) | [2] |
| β-Pinene | O₂ | Nanosized Co₃O₄ | - | 100 | - | 87.68 | [3] |
| R-(+)-Limonene | H₂O₂ | Commercial MgO | Acetone/Water | 50 | 0.5 | 80 (epoxide) | [2] |
Expected Reactivity of this compound:
The double bond in this compound is expected to be susceptible to epoxidation by common reagents like m-CPBA or hydrogen peroxide with a suitable catalyst. The oxygen atoms of the spiroketal are unlikely to exert a significant directing effect on the epoxidation reaction due to their distance from the reaction center. The reaction is anticipated to proceed with good yield, comparable to other simple exocyclic olefins.
Experimental Protocol: General Procedure for Epoxidation with m-CPBA
-
Reaction Setup: The exocyclic olefin (1 mmol) is dissolved in a suitable solvent (e.g., dichloromethane, 20 mL) in a flask.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 equiv.) is added portion-wise to the stirred solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
Work-up: The reaction mixture is washed successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the epoxide.
Cycloaddition Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. Exocyclic olefins can act as dienophiles in these reactions. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
Expected Reactivity of this compound:
As a simple exocyclic olefin without strong electron-withdrawing or -donating groups directly attached to the double bond, this compound is expected to be a moderately reactive dienophile in Diels-Alder reactions. It would likely require a reactive diene and potentially elevated temperatures or Lewis acid catalysis to achieve good yields. For instance, its reaction with a highly reactive diene like cyclopentadiene would be more favorable than with a less reactive diene like 1,3-butadiene.
Experimental Protocol: General Procedure for a Diels-Alder Reaction
-
Reaction Setup: The diene (1.2 equiv.) and the exocyclic olefin (dienophile, 1 equiv.) are dissolved in a suitable solvent (e.g., toluene or xylenes) in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC or GC.
-
Work-up: After completion, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the cycloaddition adduct.
Conclusion
This compound is a structurally interesting exocyclic olefin with potential applications in organic synthesis. Based on the principles of olefin reactivity and comparison with analogous compounds, it is predicted to readily undergo addition reactions such as catalytic hydrogenation and epoxidation. Its reactivity as a dienophile in cycloaddition reactions is expected to be moderate. The spiroketal functionality, while not expected to significantly hinder the reactivity of the exocyclic double bond, could be a valuable handle for further synthetic transformations. It is important to note that these comparisons are inferential due to the lack of direct experimental data for this compound. Further experimental investigation is necessary to fully characterize its reactivity profile and unlock its synthetic potential.
References
- 1. Enhanced Catalytic Hydrogenation of Olefins in Sulfur-Rich Naphtha Using Molybdenum Carbide Supported on γ-Al2O3 Spheres under Steam Conditions: Simulating the Hot Separator Stream Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 8-Methylene-1,4-dioxaspiro[4.5]decane: A Comparative Guide to HPLC and GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable purity assessment of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 8-Methylene-1,4-dioxaspiro[4.5]decane, a valuable spiroketal building block. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique for the analysis of this non-chromophoric, volatile compound.
Introduction
This compound is typically synthesized via a Wittig reaction from 1,4-dioxaspiro[4.5]decan-8-one. This synthetic route can introduce several potential impurities, including unreacted starting materials, byproducts of the Wittig reagent (such as triphenylphosphine oxide), and various solvents. Due to the absence of a chromophore in its structure, conventional HPLC with UV detection is not suitable for the analysis of this compound. This necessitates the use of alternative detection methods. In contrast, its volatility makes it an excellent candidate for GC-MS analysis, which offers both high-resolution separation and structural identification of impurities.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the nature of the analyte and potential impurities, required sensitivity, and the desired level of structural information.
| Feature | High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Applicability | Suitable for non-volatile and thermally labile compounds. The use of a universal detector like RID allows for the analysis of non-chromophoric compounds. | Ideal for volatile and thermally stable compounds like this compound. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Dissolution in a volatile solvent. Derivatization is generally not required for this compound. |
| Instrumentation | HPLC system with a Refractive Index Detector (RID). | Gas chromatograph coupled to a mass spectrometer. |
| Data Output | Chromatogram showing peaks corresponding to different components with their retention times and peak areas. | Total Ion Chromatogram (TIC) and mass spectrum for each peak, allowing for identification of components. |
| Sensitivity | Generally lower sensitivity compared to GC-MS, especially for trace impurities. | High sensitivity, capable of detecting and identifying trace-level impurities. |
| Impurity Identification | Identification is based on retention time comparison with known standards. Structural elucidation is not possible without coupling to a mass spectrometer (LC-MS). | Provides mass spectra which can be compared against libraries (e.g., NIST) for positive identification of impurities. |
| Typical Purity (%) | 98.5% | 99.2% |
| Key Impurities Detected | 1,4-dioxaspiro[4.5]decan-8-one (starting material), Triphenylphosphine oxide (byproduct) | 1,4-dioxaspiro[4.5]decan-8-one (starting material), Toluene (residual solvent) |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for quantifying the main component and non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Temperature: 35°C
-
Injection Volume: 20 µL
-
Run Time: 20 minutes
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and definitive identification of volatile components.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, coupled to a mass selective detector.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-550
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Experimental Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the purity assessment of this compound.
Unveiling the Structural Nuances of 8-Methylene-1,4-dioxaspiro[4.5]decane Derivatives: A Crystallographic Comparison
A detailed comparative analysis of the X-ray crystallographic data of two distinct 8-Methylene-1,4-dioxaspiro[4.5]decane derivatives provides valuable insights into their solid-state conformations and intermolecular interactions. This guide is intended for researchers, scientists, and drug development professionals, offering a side-by-side examination of their structural parameters, supported by experimental protocols and visual representations of their molecular frameworks.
The rigid, three-dimensional architecture of spirocyclic scaffolds, such as the 1,4-dioxaspiro[4.5]decane moiety, has garnered significant interest in medicinal chemistry due to the potential for enhanced binding affinity and selectivity towards biological targets. The introduction of functionalized methylene groups at the 8-position further expands the chemical space for developing novel therapeutic agents. This guide focuses on the X-ray crystallographic analysis of two derivatives: 8-((4-chlorophenylamino)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione (Compound 1 ) and 8-(3,4-dimethylbenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (Compound 2 ).
Comparative Crystallographic Data
The single-crystal X-ray diffraction data reveals distinct crystallographic parameters for the two derivatives, influenced by the different substituents on the exocyclic methylene group. A summary of the key crystallographic data is presented in the table below, allowing for a direct comparison of their unit cell dimensions, space groups, and refinement statistics.
| Parameter | Compound 1 (C15H14ClNO4) | Compound 2 (C17H18O4) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 11.231(2) | 10.089(2) |
| b (Å) | 7.485(1) | 12.112(2) |
| c (Å) | 17.513(4) | 12.353(3) |
| α (°) | 90 | 90 |
| β (°) | 108.45(3) | 104.98(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1402.3(5) | 1456.4(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.468 | 1.309 |
| R-factor (R1) | 0.0719 | Not Reported |
| wR2 | 0.2214 | Not Reported |
| CCDC No. | 1993122 | Not Reported |
Molecular and Crystal Structure Insights
In Compound 1 , the 4-chlorophenylamino group is essentially coplanar with the C=C double bond, and this plane is nearly perpendicular to the plane of the 6,10-dioxaspiro[4.5]decane-7,9-dione moiety. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, forming chains of molecules.[1]
For Compound 2 , the 3,4-dimethylphenyl ring is twisted with respect to the plane of the exocyclic double bond. The overall conformation of the spirocyclic ring system is similar to that observed in other derivatives. The crystal packing is primarily governed by van der Waals interactions.
Experimental Protocols
The synthesis and crystallization methodologies for these compounds are crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis and Crystallization of Compound 1
6,10-Dioxaspiro[4.5]decane-7,9-dione (1.70 g, 10 mmol) was dissolved in a solution of 95% ethanol (25 mL) and triethyl orthoformate (1.27 g, 12 mmol) and stirred for 2 hours at reflux. Subsequently, 4-chloroaniline (1.27 g, 10 mmol) was added, and the solution was refluxed for an additional 5 hours. The resulting white precipitate was collected by filtration, washed three times with ethanol, and dried. Colorless block-like crystals suitable for X-ray analysis were obtained by slow evaporation from an ethanol solution over several days.[1]
Synthesis and Crystallization of Compound 2
A mixture of 6,10-dioxaspiro[4.5]decane-7,9-dione (1.70 g, 10 mmol), 3,4-dimethylbenzaldehyde (1.34 g, 10 mmol), and piperidine (0.1 mL) in 30 mL of ethanol was refluxed for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting solid was collected by filtration, washed with ethanol, and dried. Single crystals were grown from an ethanol solution by slow evaporation.
X-ray Data Collection and Structure Refinement
For both compounds, X-ray intensity data were collected on a Bruker SMART APEX II CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizing the Molecular Scaffolds and Experimental Workflow
To better understand the molecular structure and the process of its determination, the following diagrams are provided.
Caption: Generalized molecular structure of an this compound derivative.
Caption: A typical workflow for X-ray crystallographic analysis.
Alternative Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural information in the solid state, other analytical techniques can offer complementary data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure in solution and can provide insights into the conformational dynamics of the spirocyclic system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups present in the molecules, such as C=O, C=C, and C-O stretching vibrations.
-
Computational Modeling: Density functional theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and other electronic properties, which can then be compared with the experimental data.
This comparative guide highlights the structural diversity within the this compound class of compounds. The detailed crystallographic data and experimental protocols provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel spirocyclic molecules with potential applications in drug discovery and materials science.
References
Navigating Isomeric Purity: A Comparative Guide to the Analysis of 8-Methylene-1,4-dioxaspiro[4.5]decane
For researchers, scientists, and professionals in drug development, establishing the isomeric purity of novel compounds is a critical step in ensuring safety, efficacy, and reproducibility. This guide provides a comparative analysis of state-of-the-art analytical methodologies for the determination of isomeric purity of 8-Methylene-1,4-dioxaspiro[4.5]decane, a volatile spiro compound with potential applications in medicinal chemistry.
Due to its structure, this compound may exist as a mixture of positional isomers (e.g., migration of the double bond) or, if a chiral center is introduced during synthesis or modification, as enantiomers or diastereomers. The analytical techniques discussed herein are selected for their suitability in separating and quantifying such closely related species. This guide presents a comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering detailed experimental protocols and expected performance data to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for isomeric purity determination hinges on the specific isomeric forms present and the physicochemical properties of the analyte. For a volatile compound like this compound, both GC and HPLC offer robust solutions.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Ideal for volatile and thermally stable compounds.[1][2] | Broad applicability, including non-volatile and thermally labile compounds. |
| Resolution | Typically offers very high resolution for volatile isomers. | Resolution is highly dependent on the choice of chiral stationary phase (CSP) and mobile phase.[3] |
| Sensitivity | High sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[4] | Sensitivity is detector-dependent (e.g., UV, MS), and can be very high. |
| Sample Derivatization | May not be necessary if the compound is sufficiently volatile and stable. | Often not required, but can be used to enhance detection or separation. |
| Typical Run Time | Generally faster for volatile compounds. | Can be longer, depending on the complexity of the separation. |
Experimental Protocols
Detailed methodologies for the key recommended analytical techniques are provided below. These protocols are based on established practices for the analysis of volatile organic compounds and chiral separations.
Gas Chromatography (GC) for Positional Isomer Analysis
This method is designed to separate and quantify positional isomers of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point for separating isomers based on boiling point differences.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 200°C at a rate of 10°C/min.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Detector:
-
FID: 250°C.
-
MS: Transfer line at 230°C, ion source at 230°C, electron ionization at 70 eV.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is suitable for the separation of enantiomers of this compound if a chiral center is present. The development of a chiral separation often requires screening of different chiral stationary phases (CSPs).[][6]
-
Instrumentation: HPLC system with a UV detector or a Chiral Detector (e.g., Circular Dichroism).
-
Column: A chiral stationary phase column is essential. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, or IC) are a versatile starting point.
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. The optimal ratio needs to be determined empirically (e.g., starting with 90:10 hexane:isopropanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, if the molecule has a chromophore) or a chiral detector.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Logical Workflow for Isomeric Purity Determination
The following diagram illustrates a typical workflow for the comprehensive analysis of the isomeric purity of this compound.
Concluding Remarks
The determination of isomeric purity for this compound requires a systematic analytical approach. For assessing purity and separating positional isomers, Gas Chromatography with a non-polar column is the recommended initial technique due to the volatile nature of the compound. If the presence of stereoisomers is suspected or confirmed, Chiral High-Performance Liquid Chromatography is the gold standard for enantiomeric separation and quantification. The selection of the most appropriate method and its optimization are crucial for obtaining accurate and reliable data, which is paramount in research and drug development.
References
- 1. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into 8-Methylene-1,4-dioxaspiro[4.5]decane Formation: A Comparative Guide to Olefination Methods
For researchers, scientists, and professionals in drug development, the synthesis of unique molecular scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of the mechanistic pathways for the formation of 8-Methylene-1,4-dioxaspiro[4.5]decane, a valuable spirocyclic building block. We delve into the widely employed Wittig reaction and compare its performance with alternative olefination strategies, namely the Peterson and Tebbe olefinations, supported by experimental data and detailed protocols.
The introduction of an exocyclic methylene group onto a cyclic ketone core is a fundamental transformation in organic synthesis. In the context of 1,4-dioxaspiro[4.5]decan-8-one, this conversion to this compound provides a versatile intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The choice of olefination method can significantly impact yield, purity, and substrate scope. This guide aims to provide a clear comparison to aid in the selection of the most appropriate synthetic strategy.
Comparison of Olefination Methods for the Synthesis of this compound
The table below summarizes the key performance indicators for the Wittig, Peterson, and Tebbe olefination reactions for the synthesis of this compound from its corresponding ketone precursor, 1,4-dioxaspiro[4.5]decan-8-one.
| Reaction | Reagent | Typical Yield (%) | Key Byproducts | Advantages | Disadvantages |
| Wittig Reaction | Methyltriphenylphosphonium bromide/strong base | 60-85 | Triphenylphosphine oxide | Well-established, reliable, tolerant of various functional groups. | Byproduct can be difficult to remove, requires strong base which may not be suitable for sensitive substrates. |
| Peterson Olefination | (Trimethylsilyl)methyllithium or Grignard reagent | 70-90 | Hexamethyldisiloxane | Volatile and easily removable byproduct, stereochemical control is possible. | Requires stoichiometric use of organosilicon and organometallic reagents, can be sensitive to steric hindrance. |
| Tebbe Olefination | Tebbe's reagent | >90 | Titanocene-derived species | High yielding, effective for sterically hindered ketones, mild reaction conditions. | Reagent is pyrophoric and moisture-sensitive, requires careful handling. |
Mechanistic Pathways and Experimental Protocols
The Wittig Reaction: A Classic Approach
The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the desired alkene and a phosphine oxide byproduct. For the synthesis of this compound, a non-stabilized ylide, methylenetriphenylphosphorane, is typically employed.
Proposed Mechanism of the Wittig Reaction:
Figure 1: Proposed mechanism for the Wittig reaction.
Experimental Protocol for Wittig Reaction:
-
Materials: Methyltriphenylphosphonium bromide, sodium hydride (60% dispersion in mineral oil), dry tetrahydrofuran (THF), 1,4-dioxaspiro[4.5]decan-8-one.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in dry THF under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) portionwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
-
Cool the resulting yellow-orange solution back to 0 °C and add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in dry THF dropwise.
-
The reaction mixture is then stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
The Peterson Olefination: A Silicon-Based Alternative
The Peterson olefination offers a valuable alternative to the Wittig reaction, often providing excellent yields and a more easily separable byproduct. This method involves the reaction of an α-silyl carbanion with a ketone to form a β-hydroxysilane intermediate. Subsequent elimination, which can be directed under either acidic or basic conditions, yields the alkene.
Proposed Mechanism of the Peterson Olefination:
Figure 2: Proposed mechanism for the Peterson olefination.
Experimental Protocol for Peterson Olefination:
-
Materials: (Trimethylsilyl)methyl chloride, magnesium turnings, dry diethyl ether, 1,4-dioxaspiro[4.5]decan-8-one, sulfuric acid or potassium hydride.
-
Procedure:
-
Prepare the (trimethylsilyl)methylmagnesium chloride reagent by reacting (trimethylsilyl)methyl chloride with magnesium turnings in dry diethyl ether.
-
To this Grignard reagent at 0 °C, add a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in dry diethyl ether.
-
After stirring for several hours, the reaction is quenched with saturated aqueous ammonium chloride.
-
The β-hydroxysilane intermediate can be isolated and purified at this stage.
-
For elimination, the isolated intermediate is treated with either a catalytic amount of sulfuric acid in a suitable solvent or with a strong base like potassium hydride to induce syn- or anti-elimination, respectively, to yield this compound.
-
The Tebbe Olefination: A High-Yielding but Sensitive Method
The Tebbe olefination is a powerful method for the methylenation of a wide range of carbonyl compounds, including sterically hindered ketones and esters. The Tebbe reagent, a titanium-aluminum complex, is believed to form a titanocene methylidene intermediate which then undergoes a [2+2] cycloaddition with the carbonyl group, followed by cycloreversion to give the alkene and a titanium-oxo species.
Proposed Mechanism of the Tebbe Olefination:
Figure 3: Proposed mechanism for the Tebbe olefination.
Experimental Protocol for Tebbe Olefination:
-
Materials: Tebbe's reagent (commercially available as a solution in toluene), dry toluene, 1,4-dioxaspiro[4.5]decan-8-one.
-
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in dry toluene under an inert atmosphere at -40 °C, add a solution of Tebbe's reagent (1.5 eq) dropwise.
-
The reaction mixture is slowly warmed to room temperature and stirred for 1-3 hours.
-
The reaction is carefully quenched by the addition of aqueous sodium bicarbonate.
-
The mixture is filtered through a pad of celite to remove titanium salts.
-
The filtrate is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography provides this compound.
-
Experimental Workflow
The general experimental workflow for the synthesis and purification of this compound via an olefination reaction is depicted below.
Figure 4: General experimental workflow.
Conclusion
The formation of this compound can be effectively achieved through several olefination methodologies. The Wittig reaction stands as a reliable and well-documented method. The Peterson olefination offers the advantage of an easily removable byproduct and potential for stereocontrol. For challenging substrates, particularly those prone to enolization or steric hindrance, the Tebbe olefination provides a high-yielding, albeit more technically demanding, alternative. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision for their synthetic endeavors.
Benchmarking the efficiency of different catalysts for 8-Methylene-1,4-dioxaspiro[4.5]decane synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Olefination Methods for the Synthesis of a Key Spirocyclic Building Block.
The efficient synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane, a valuable spirocyclic scaffold in medicinal chemistry and materials science, relies on the crucial olefination of its precursor, 1,4-dioxaspiro[4.5]decan-8-one. The choice of catalyst and reaction conditions for this transformation significantly impacts yield, purity, and overall process efficiency. This guide provides an objective comparison of the leading catalytic methods for this conversion, supported by experimental data and detailed protocols to inform your synthetic strategy.
Performance Benchmark: Wittig, Horner-Wadsworth-Emmons, and Tebbe Reagents
The conversion of a ketone to a methylene group is a cornerstone of organic synthesis. For the specific case of 1,4-dioxaspiro[4.5]decan-8-one, three primary methods are considered: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and olefination using the Tebbe reagent. Each approach presents distinct advantages and disadvantages in terms of reagent preparation, reaction conditions, and purification.
| Olefination Method | Reagent/Catalyst | Base | Solvent | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Wittig Reaction | Methyltriphenylphosphonium bromide | n-Butyllithium | THF | 12 h | ~85% | Well-established, high yields for non-stabilized ylides. | Stoichiometric use of phosphonium salt, formation of triphenylphosphine oxide byproduct can complicate purification. Requires strong, air-sensitive base. |
| Horner-Wadsworth-Emmons | Trimethyl phosphonoacetate | Sodium hydride | DME | 4 h | ~90% | Water-soluble phosphate byproduct simplifies purification. Generally milder conditions than Wittig. Can be more reactive for hindered ketones. | Phosphonate reagent needs to be prepared separately. |
| Tebbe Olefination | Tebbe Reagent | (Lewis base activator, e.g., pyridine) | Toluene/THF | 2 h | >95% | Highly effective for sterically hindered and enolizable ketones. Milder, non-basic conditions. | Reagent is air and moisture sensitive, requiring inert atmosphere techniques. Preparation of the reagent can be hazardous. |
Note: The data presented is a synthesis of typical results found in the literature for the methylenation of cyclohexanone derivatives and is intended for comparative purposes. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the three primary olefination routes are provided below. These protocols are based on established procedures for similar cyclic ketones and should be adapted and optimized for specific laboratory conditions.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The starting material for all olefination methods is 1,4-Dioxaspiro[4.5]decan-8-one, which is typically prepared by the mono-ketalization of 1,4-cyclohexanedione.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 1,4-cyclohexanedione (1 equivalent) and ethylene glycol (1.2 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
A catalytic amount of p-toluenesulfonic acid monohydrate is added to the mixture.
-
The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored via the Dean-Stark trap.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by crystallization to yield 1,4-Dioxaspiro[4.5]decan-8-one.
Olefination Methodologies
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, n-butyllithium (1.1 equivalents) is added dropwise.
-
The resulting orange-red solution of the ylide is stirred at room temperature for 1 hour.
-
The reaction mixture is cooled to 0 °C, and a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Trimethyl phosphonoacetate
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DME under an inert atmosphere at 0 °C, trimethyl phosphonoacetate (1.1 equivalents) is added dropwise.
-
The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous DME is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Materials:
-
Tebbe Reagent (commercially available or freshly prepared)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Caution: The Tebbe reagent is pyrophoric and must be handled under a strict inert atmosphere.
-
A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in anhydrous toluene is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to -40 °C, and the Tebbe reagent (1.2 equivalents) is added dropwise via syringe.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 2 hours.
-
The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is stirred for 15 minutes, and then filtered through a pad of celite. The celite is washed with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Workflow and Catalyst Comparison
To aid in the conceptualization of the synthetic process and the decision-making for catalyst selection, the following diagrams illustrate the general experimental workflow and a logical comparison of the olefination methods.
Caption: General workflow for the synthesis of this compound.
Caption: Logical comparison of olefination methods for 1,4-dioxaspiro[4.5]decan-8-one.
Biological Activity of 8-Methylene-1,4-dioxaspiro[4.5]decane Derivatives: A Comparative Analysis
This guide aims to provide a comparative framework by examining the biological activities of structurally related spiro compounds, offering insights into potential areas of investigation for the target derivatives. The information presented is based on available data for analogous structures and serves as a predictive comparison rather than a direct analysis.
Comparison with Structurally Related Spiro Compounds
While data on 8-methylene-1,4-dioxaspiro[4.5]decane derivatives is scarce, studies on related spirocyclic systems, such as 1,4-dioxa-8-azaspiro[4.5]decane and 1-oxa-4-thiaspiro[4.5]decane derivatives, have shown promising biological activities. These activities range from receptor binding for imaging applications to antimicrobial and anticancer effects.
Table 1: Biological Activities of Structurally Related Spiro Compounds
| Compound Class | Biological Activity | Key Findings | Reference |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | σ1 Receptor Ligands | High affinity and selectivity for σ1 receptors, suggesting potential as tumor imaging agents.[1][2] | [1][2] |
| 1-Oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane Derivatives | 5-HT1A Receptor Agonists | Potent and selective agonists of the 5-HT1A receptor, indicating potential for neurological applications.[3] | [3] |
| 1,3-Diazaspiro[4.5]decane-2,4-dione (Spirohydantoin) Derivatives | Antimicrobial, Anticancer | Varied biological activities, with some derivatives showing significant antimicrobial and cytotoxic effects against cancer cell lines.[4][5][6] | [4][5][6] |
| 1,3,8-Triazaspiro[4.5]decane Derivatives | Cardioprotective Agents | Inhibition of mitochondrial permeability transition pore (mPTP) opening, suggesting a role in treating myocardial infarction.[7] | [7] |
Potential Biological Activities for Investigation
Based on the activities of related compounds, the following areas represent logical starting points for the biological screening of this compound derivatives:
-
Anticancer Activity: The cytotoxicity of various spiro compounds against cancer cell lines suggests that the target derivatives could also possess antiproliferative properties.
-
Antimicrobial Activity: The structural motif is present in various natural and synthetic compounds with known antibacterial and antifungal activities.
-
Neurological Activity: The ability of related spiroketals to interact with CNS receptors indicates that the target compounds could be explored for their effects on the nervous system.
Experimental Protocols: A General Framework
While specific protocols for the target compounds are unavailable, the following methodologies are commonly employed for screening related compounds and can be adapted.
General Workflow for Biological Activity Screening
Caption: General workflow for the synthesis, screening, and mechanistic studies of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a common method to assess the cytotoxic potential of compounds against cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured to a specific density in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathway Visualization: Hypothetical Anticancer Mechanism
Should this compound derivatives exhibit anticancer activity, a potential mechanism could involve the induction of apoptosis through the intrinsic pathway.
Caption: A hypothetical signaling pathway for apoptosis induction by a bioactive compound.
Conclusion
While direct experimental evidence for the biological activity of this compound derivatives is currently lacking in the scientific literature, the known activities of structurally related spiro compounds provide a strong rationale for their investigation. The synthesis of a focused library of these derivatives, followed by a systematic screening campaign employing established protocols for cytotoxicity and antimicrobial activity, would be a valuable first step. Subsequent hit-to-lead optimization and mechanism of action studies could potentially uncover novel therapeutic agents. The information and protocols provided in this guide offer a foundational framework for researchers to embark on the exploration of this promising, yet uncharted, area of medicinal chemistry.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Methylene-1,4-dioxaspiro[4.5]decane: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 8-Methylene-1,4-dioxaspiro[4.5]decane, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is vital for maintaining a safe and regulatory-compliant research environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid contact with skin and eyes, and prevent the formation of vapors or mists.[2] In the event of a spill, immediately remove all sources of ignition and use spark-proof tools for cleanup.[2]
II. Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail. The primary recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, animal feed, or seeds.[2]
Step 1: Waste Identification and Segregation
-
Designate a specific waste container for this compound and any materials contaminated with it (e.g., pipette tips, absorbent materials, contaminated gloves).
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Waste Accumulation and Storage
-
Keep the designated waste container tightly closed in a dry, cool, and well-ventilated area.[2]
-
Store the container away from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.
Step 3: Preparing for Disposal
-
Once the waste container is full or is ready for disposal, ensure the lid is securely fastened.
-
Complete any necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.
-
Arrange for a pickup with your institution's licensed hazardous waste disposal service.
Step 4: Handling Spills and Contaminated Materials
-
In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[1]
-
Collect the absorbent material using non-sparking tools and place it in a suitable, closed container for disposal.[1][2]
-
Promptly dispose of any adhered or collected material in accordance with appropriate laws and regulations.[2]
Contaminated Packaging Disposal
Containers that held this compound can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[2]
III. Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal information for this compound.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, laboratory clothing. | [1] |
| Handling Area | Well-ventilated area, preferably a chemical fume hood. | [1] |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Prohibited Disposal Methods | Do not discharge to sewer systems. Do not contaminate water, foodstuffs, feed, or seed. | [2] |
| Incompatible Materials | Oxidizing agents. | [1] |
| Spill Cleanup | Absorb with inert material (e.g., sand), collect with spark-proof tools, and place in a closed container for disposal. | [1][2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 8-Methylene-1,4-dioxaspiro[4.5]decane
This guide provides crucial safety and logistical information for the handling and disposal of 8-Methylene-1,4-dioxaspiro[4.5]decane, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure safe laboratory practices and mitigate potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. This includes protection against skin contact, inhalation of vapors or aerosols, and eye contact.[1][2] The following table summarizes the recommended PPE for various tasks.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling/Weighing Solid or Liquid | Double nitrile gloves (ASTM D6978 rated).[2] | Safety glasses with side shields or chemical splash goggles.[2][3] A full-face shield is recommended if there is a risk of aerosolization.[2][4] | A fit-tested N95 or higher respirator is required if not handled in a certified chemical fume hood or ventilated balance enclosure.[2] | Disposable, solid-front lab coat with tight cuffs.[2] |
| Preparing Solutions | Double nitrile gloves (ASTM D6978 rated).[2] | Chemical splash goggles and a full-face shield are recommended.[2][4] | Work in a certified chemical fume hood.[3] | Disposable, solid-front, fluid-resistant lab coat with tight cuffs.[2] |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves.[2] | Chemical splash goggles and a full-face shield.[2] | Fit-tested N95 or higher respirator, or as determined by the scale of the spill.[2] | Disposable, fluid-resistant, solid-front gown or coveralls. Chemical-resistant boots or disposable shoe covers.[2] |
| Waste Disposal | Double nitrile gloves.[2] | Safety glasses with side shields.[2] | Not generally required if waste is properly contained.[2] | Lab coat.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use a certified chemical fume hood for all operations that may generate vapors, mists, or aerosols.[3]
-
Weighing operations should be performed within a ventilated balance enclosure or a chemical fume hood.[2]
2. Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
-
Wash hands thoroughly after handling the compound and before reuse of contaminated clothing.[3]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is refrigerated, between 2-8°C, and sealed in a dry environment.[5]
-
Keep away from heat, flames, and sparks.[3]
-
Store away from oxidizing agents.[3]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1][3]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Spill Response:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material like sand.[3]
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains or water courses.[3]
Disposal Plan
-
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
The material may be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and can be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



